4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPMUWLLCPTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366558 | |
| Record name | 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113264-13-4 | |
| Record name | 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic compound 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole. This molecule, belonging to the versatile class of thiazole derivatives, is of significant interest in medicinal chemistry due to its potential biological activities. This document collates available data on its chemical and physical characteristics, outlines a detailed experimental protocol for its synthesis and characterization, and presents visualizations of the synthetic workflow and a putative mechanism of action. The information herein is intended to support further research and development efforts involving this compound.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 113264-13-4 | [1] |
| Molecular Formula | C₁₀H₇ClFNS | [1] |
| Molecular Weight | 227.69 g/mol | [1] |
| Melting Point | Not available (estimated based on analogs) | - |
| Boiling Point | Not available (estimated based on analogs) | - |
| Solubility | Not available (predicted to be soluble in organic solvents like DMSO and DMF) | - |
| pKa | Not available (predicted to be weakly basic) | - |
| LogP | Not available (predicted) | - |
| SMILES | ClCc1csc(n1)c2ccc(F)cc2 | - |
| InChI | InChI=1S/C10H7ClFNS/c11-5-8-6-15-10(12-8)7-1-3-9(13)4-2-7/h1-4,6H,5H2 | - |
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound can be achieved via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. The following is a detailed protocol adapted from established procedures for structurally similar compounds.
Synthesis of this compound
Materials:
-
4-Fluorothiobenzamide
-
1,3-Dichloroacetone
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorothiobenzamide (1 equivalent) in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons of the fluorophenyl ring, the thiazole ring proton, and the chloromethyl protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C-H, C=C, C=N, and C-Cl bonds.
-
Melting Point Analysis: To determine the melting point range of the purified solid, which is an indicator of purity.
Visualizations
Synthetic Workflow
The Hantzsch synthesis provides a reliable and straightforward method for the preparation of the target compound. The general workflow is depicted below.
Caption: General workflow for the Hantzsch synthesis.
Putative Signaling Pathway
While the specific biological target and signaling pathway for this compound have not been definitively elucidated, many thiazole derivatives are known to exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival. Based on the activities of structurally related compounds, a plausible, though hypothetical, mechanism of action could involve the inhibition of the MEK/ERK pathway.
Caption: Putative inhibition of the MEK/ERK pathway.
References
A Technical Guide to the Spectroscopic Profile of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the thiazole ring in numerous pharmacologically active agents. Accurate structural elucidation through spectroscopic methods is fundamental to its research and development. This document provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of close structural analogs. Furthermore, it outlines generalized experimental protocols for acquiring this data and a typical synthetic workflow.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. This data is derived from published information on similar 4-(chloromethyl)-2-aryl-1,3-thiazoles and 2-(4-fluorophenyl)-1,3-thiazole derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Thiazole-H (C5-H) | 7.2 - 7.5 | s | - |
| Chloromethyl (-CH₂Cl) | 4.7 - 4.9 | s | - |
| Aromatic-H (ortho to F) | 7.9 - 8.1 | dd | ~ 8.8, 5.5 |
| Aromatic-H (meta to F) | 7.1 - 7.3 | t | ~ 8.8 |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiazole-C2 | 168 - 172 |
| Thiazole-C4 | 150 - 154 |
| Thiazole-C5 | 118 - 122 |
| Chloromethyl (-CH₂Cl) | 42 - 45 |
| Aromatic-C (ipso, C-F) | 162 - 166 (d, ¹JCF ≈ 250 Hz) |
| Aromatic-C (ortho to F) | 128 - 130 (d, ²JCF ≈ 8-9 Hz) |
| Aromatic-C (meta to F) | 115 - 117 (d, ³JCF ≈ 22 Hz) |
| Aromatic-C (para to F, C-Thiazole) | 129 - 132 (d, ⁴JCF ≈ 3 Hz) |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium-Weak |
| C=N stretch (thiazole ring) | 1600 - 1580 | Medium |
| C=C stretch (aromatic & thiazole) | 1550 - 1450 | Medium-Strong |
| C-F stretch | 1250 - 1200 | Strong |
| C-Cl stretch | 800 - 700 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion Type | Predicted m/z | Notes |
| [M]⁺ | 227/229 | Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| [M-Cl]⁺ | 192 | Loss of a chlorine radical. |
| [M-CH₂Cl]⁺ | 178 | Loss of the chloromethyl radical. |
| [4-fluorophenyl-C≡S]⁺ | 139 | Fragmentation of the thiazole ring. |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental procedures for the spectroscopic characterization of this compound, based on established methods for analogous compounds.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Typical spectral width: 0-200 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment (or just the KBr pellet) and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
3.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is often introduced via a direct insertion probe or a gas chromatograph (GC-MS).
-
Data Acquisition:
-
EI-MS: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
ESI-MS: The sample solution is sprayed into the mass spectrometer, forming charged droplets from which ions are desorbed. This is a softer ionization technique that often results in a more prominent molecular ion peak.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern for chlorine should be observed.
Synthesis and Characterization Workflow
The synthesis of this compound typically proceeds via the Hantzsch thiazole synthesis.[1][2][3][4][5] This involves the condensation of an α-haloketone with a thioamide. The general workflow for its synthesis and subsequent spectroscopic characterization is illustrated below.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
The Rising Therapeutic Potential of 2-(4-Fluorophenyl)thiazole Derivatives: A Technical Overview
Abstract
The thiazole nucleus, particularly when substituted with a 4-fluorophenyl group at the 2-position, represents a privileged scaffold in medicinal chemistry. This technical guide synthesizes the current understanding of the diverse biological activities exhibited by 2-(4-fluorophenyl)thiazole derivatives. It delves into their anticancer, antimicrobial, and enzyme inhibitory properties, presenting a comprehensive analysis of quantitative data, experimental methodologies, and relevant molecular pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, providing a detailed foundation for future investigations into this promising class of compounds.
Introduction
Thiazole-containing compounds are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities.[1][2] The incorporation of a fluorine atom, particularly on a phenyl ring, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The 2-(4-fluorophenyl)thiazole scaffold has thus emerged as a focal point of research, leading to the development of derivatives with potent and varied biological effects. This guide provides an in-depth examination of these activities, supported by experimental data and mechanistic insights.
Anticancer Activity
Derivatives of 2-(4-fluorophenyl)thiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Several 2-(4-fluorophenyl)thiazole derivatives have been identified as potent inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR).[4][5]
| Compound | Target Kinase | IC50 (µM) | Reference |
| IV | EGFR | 4.34 | [4] |
| IV | HER2 | 2.28 | [4] |
| V | EGFR | 0.0318 | [4] |
IC50: The half maximal inhibitory concentration.
Cytotoxic Activity
The kinase inhibitory action of these compounds translates into potent anti-proliferative effects on cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| IV | A549 (Lung) | 10.76 | [4] |
| IV | T-47D (Breast) | 8.05 | [4] |
| V | MCF-7 (Breast) | 0.227 | [4] |
| 7b | T-47D (Breast) | Potent | [4] |
| 7g | T-47D (Breast) | Potent | [4] |
| 7l | T-47D (Breast) | Potent | [4] |
| 7m | T-47D (Breast) | Potent | [4] |
Note: "Potent" indicates significant cell growth inhibition was observed, though specific IC50 values were not provided in the source material for these compounds.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).[6]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[6]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathway Visualization
The following diagram illustrates a simplified EGFR signaling pathway, which is a common target for the anticancer 2-(4-fluorophenyl)thiazole derivatives.
Caption: Inhibition of EGFR signaling by 2-(4-fluorophenyl)thiazole derivatives.
Enzyme Inhibition
Beyond anticancer applications, these derivatives have shown inhibitory activity against other crucial enzymes.
α-Amylase Inhibition
A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were evaluated for their potential to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. This activity suggests potential applications in managing diabetes.[7][8]
| Compound | Substituent | IC50 (µM) | Reference |
| Standard | Acarbose | 5.55 ± 0.06 | [7][8] |
| 3h | 5-chloro-2-hydroxy | 5.14 ± 0.03 | [7][8] |
| 3n | thiophen-2-yl | 5.77 ± 0.05 | [7][8] |
| 3f | 3-bromo | 5.88 ± 0.16 | [8] |
| 3b | 2-bromo-4-methyl | 6.87 ± 0.01 | [8] |
Cholinesterase Inhibition
Certain 2-aminothiazole derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases like Alzheimer's.
| Compound | Target Enzyme | Ki (µM) | Reference |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 | [9] |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 | [9] |
Ki: Inhibition constant.
Experimental Protocols
-
Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared in a suitable buffer.
-
Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (test compound).
-
Reaction Initiation: The reaction is initiated by adding the starch solution.
-
Reaction Termination: After a specific incubation time, the reaction is stopped by adding a dinitrosalicylic acid (DNS) color reagent.
-
Color Development and Measurement: The mixture is heated to develop color, and the absorbance is measured. The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control.
Antimicrobial Activity
The 2-(4-fluorophenyl)thiazole scaffold is also a component of molecules with notable antibacterial and antifungal properties.
Antibacterial Activity
Thiazolyl-thiourea derivatives have shown promising efficacy against staphylococcal species.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 124 (3,4-dichlorophenyl) | S. aureus | 4 - 16 | [10] |
| 124 (3-chloro-4-fluorophenyl) | S. epidermidis | 4 - 16 | [10] |
MIC: Minimum Inhibitory Concentration.
Antifungal Activity
Derivatives have also been evaluated for their activity against pathogenic Candida species.
| Compound | Target Organism | MIC50 (µg/mL) | Reference |
| 2e | C. parapsilosis | 1.23 | [11] |
MIC50: The minimum concentration required to inhibit 50% of the fungal growth.
Experimental Protocols
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Synthesis
The synthesis of 2-(4-fluorophenyl)thiazole derivatives often follows the well-established Hantzsch thiazole synthesis.
General Synthesis Workflow
A common synthetic route involves the condensation of a thiosemicarbazone with an α-haloketone.
Caption: General synthesis of 2-(4-fluorophenyl)thiazole derivatives.
Conclusion and Future Directions
The 2-(4-fluorophenyl)thiazole scaffold is a versatile and highly valuable framework in medicinal chemistry. The derivatives discussed in this guide demonstrate a broad range of biological activities, including potent anticancer, enzyme inhibitory, and antimicrobial effects. The presented data underscores the potential of these compounds as leads for the development of novel therapeutic agents.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their respective biological targets.
-
Mechanism of Action Studies: To further elucidate the molecular mechanisms underlying their biological effects.
-
In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.
The continued exploration of 2-(4-fluorophenyl)thiazole derivatives holds significant promise for addressing unmet medical needs across various disease areas.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is limited in publicly available literature. This guide extrapolates potential therapeutic targets based on the well-documented activities of structurally similar 2,4-disubstituted 1,3-thiazole derivatives. The information provided herein is intended for research and development purposes.
Introduction
The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of 2,4-disubstituted-1,3-thiazoles have demonstrated significant potential in oncology and inflammatory diseases. This technical guide explores the potential therapeutic targets of this compound by examining the biological activities of its structural analogs. The primary focus will be on its potential applications in anticancer and anti-inflammatory therapies, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of analogous compounds, this compound is predicted to have potential therapeutic applications in two primary areas: oncology and inflammation.
Oncology
Thiazole derivatives have been extensively investigated for their anticancer properties and have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2]
Potential Molecular Targets in Oncology:
-
Protein Kinases: Many thiazole-containing compounds are potent inhibitors of protein kinases that are often dysregulated in cancer. These include:
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2 can disrupt angiogenesis, a process crucial for tumor growth and metastasis.[3]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, and its inhibition can halt cell proliferation.[4]
-
PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival and proliferation, and its components are frequently mutated in cancer.[5][6] Thiazole derivatives may exert their effects by modulating this pathway.
-
-
Apoptosis Induction: The thiazole scaffold has been associated with the induction of programmed cell death (apoptosis) through the modulation of key regulatory proteins.[7][8]
-
Topoisomerase II: Some heterocyclic compounds, including thiazole derivatives, have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells.
Quantitative Data: Anticancer Activity of Thiazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various 2-(4-fluorophenyl)-1,3-thiazole analogs and other related thiazole derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Nitrophenylthiazolyl derivative | MDA-MB-231 | 1.21 | [3] |
| 4-Chlorophenylthiazolyl derivative | MDA-MB-231 | 3.52 | [3] |
| 2-(p-fluorophenyl)-thiazole derivative | SaOS-2 | 0.214 ± 0.009 µg/mL | [4] |
| Thiazole derivative 4c | MCF-7 | 2.57 ± 0.16 | [2] |
| Thiazole derivative 4c | HepG2 | 7.26 ± 0.44 | [2] |
| 1,3,4-Thiadiazole with 4-fluorophenyl | MCF-7 | ~52-55 | [9] |
| Thiazole derivative 5k (migration inhibition) | MDA-MB-231 | 0.176 | [10] |
Inflammation
Chronic inflammation is a key driver of various diseases, including arthritis, cardiovascular diseases, and cancer. Thiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.
Potential Molecular Targets in Inflammation:
-
Cyclooxygenase (COX) Enzymes: Specifically COX-2, which is induced during inflammation and is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[11][12]
-
5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators.[13][14]
Quantitative Data: Anti-inflammatory Activity of Thiazole Derivatives
The following table presents the inhibitory activity (IC50 values) of various thiazole derivatives against COX and 5-LOX enzymes.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 2-(Trimethoxyphenyl)-thiazole A2 | COX-2 | 23.26 | [15] |
| 2-(Trimethoxyphenyl)-thiazole A3 | COX-2 | 28.87 | [15] |
| Thiazole carboxamide derivative 2b | COX-2 | 0.191 | [11] |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-thiazole | 5-LOX | 0.127 | [14] |
| Thiazolidinone derivative 17b | 5-LOX | 0.09 | [13] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate further research.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[17]
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[18]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[16]
COX Inhibitor Screening Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes to screen for potential inhibitors.[19][20][21]
Protocol:
-
Reagent Preparation: Prepare the assay buffer, heme, fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP), and enzyme (COX-1 or COX-2).
-
Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup:
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of enzyme, and 10 µl of solvent.[20]
-
Background Wells: Add 160 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, and 10 µl of solvent.[20]
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of enzyme, and 10 µl of the test inhibitor.[20]
-
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.[20]
-
Fluorescence Measurement: Immediately measure the fluorescence with an excitation wavelength between 530-540 nm and an emission wavelength between 585-595 nm.[20][21]
5-LOX Inhibitor Screening Assay (Cell-Based)
This assay measures the inhibition of leukotriene production in cells to screen for 5-LOX inhibitors.[22][23]
Protocol:
-
Cell Preparation: Use a suitable cell line (e.g., THP-1 monocytes differentiated into macrophages) seeded in a 96-well plate.[23]
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
Stimulation: Stimulate leukotriene production by adding a calcium ionophore (e.g., A23187).[22]
-
Reaction Termination: Stop the reaction by adding cold methanol to precipitate proteins.[22]
-
Quantification: Centrifuge the plate and quantify the amount of leukotrienes (e.g., LTB4) in the supernatant using an ELISA kit or LC-MS/MS.[22]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and a general experimental workflow are provided below using the DOT language for Graphviz.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiazoles and Thiazolidinones as COX/LOX Inhibitors [mdpi.com]
- 13. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. atcc.org [atcc.org]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 20. interchim.fr [interchim.fr]
- 21. caymanchem.com [caymanchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
In Silico Prediction of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico approach to predict the bioactivity of the novel compound, 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole. While experimental data on this specific molecule is not extensively available, the therapeutic potential of the thiazole scaffold is well-documented. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This document provides a detailed framework for a computational investigation, leveraging established methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to elucidate the potential therapeutic applications of this compound. Detailed protocols for these key computational experiments are provided, alongside structured data presentation and visualizations to guide researchers in their drug discovery efforts.
Introduction: The Therapeutic Potential of Thiazole Derivatives
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][4] The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a diverse library of molecules with a wide spectrum of biological activities.[2][3] Extensive research has highlighted the potential of thiazole derivatives as:
-
Anticancer Agents: Targeting various cancer cell lines through mechanisms such as the inhibition of kinases like VEGFR-2, EGFR, and CDK2, as well as apoptosis induction by modulating proteins like Bcl-2.[1] Other studies have shown thiazole derivatives to be potent tubulin polymerization inhibitors.[5]
-
Antimicrobial Agents: Exhibiting activity against a range of bacterial and fungal pathogens.[6][7]
-
Anti-inflammatory Agents: Demonstrating potential in modulating inflammatory pathways.[8]
-
Enzyme Inhibitors: Showing inhibitory activity against various enzymes, including α-amylase and carbonic anhydrases.[9][10]
Given the established bioactivity of the thiazole core, this compound represents a promising candidate for in silico evaluation to predict its therapeutic potential.
Proposed In Silico Bioactivity Prediction Workflow
The following workflow outlines a systematic approach to computationally predict the bioactivity of this compound.
Figure 1: Proposed workflow for in silico bioactivity prediction.
Methodologies for In Silico Analysis
This section provides detailed protocols for the key computational experiments outlined in the workflow.
Ligand and Protein Preparation
Accurate preparation of both the small molecule (ligand) and the protein target is crucial for reliable in silico predictions.
Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).
-
3D Structure Conversion: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or MOE (Molecular Operating Environment).
Protocol: Protein Target Preparation
-
Target Identification: Based on literature for similar thiazole derivatives, potential protein targets could include VEGFR-2 (PDB ID: 4WA9), EGFR, CDK2, and Bcl-2.[1][11]
-
Structure Retrieval: Download the 3D crystal structure of the selected target protein from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.
-
Assign appropriate protonation states to ionizable residues at a physiological pH.
-
Perform energy minimization on the prepared protein structure to relieve any steric clashes. This can be accomplished using tools within software packages like Schrödinger Maestro or MOE.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This helps in understanding the binding mode and estimating the binding affinity.
Protocol: Molecular Docking
-
Binding Site Definition: Identify the active site of the target protein. This can be determined from the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared 3D structure of this compound into the defined binding site of the target protein.
-
Pose Analysis: Analyze the resulting docking poses to identify the most favorable binding orientation based on the docking score (e.g., binding energy in kcal/mol).
-
Interaction Analysis: Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best-ranked pose.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.
Protocol: 2D-QSAR Model Development
-
Dataset Collection: Curate a dataset of thiazole derivatives with known biological activity (e.g., IC50 values) against a specific target from the literature or databases like ChEMBL.
-
Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, physicochemical) using software like PaDEL-Descriptor or Dragon.
-
Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build a regression model that correlates the calculated descriptors with the biological activity.[8][12]
-
Model Validation: Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation (using a test set of compounds not used in model training).
-
Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.
Figure 2: Logical workflow for QSAR model development and prediction.
Pharmacophore Modeling
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target receptor.
Protocol: Pharmacophore Model Generation
-
Ligand-Based Approach: If a set of active ligands for a target is known, align their 3D structures and identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).[13][14]
-
Structure-Based Approach: If the 3D structure of the protein-ligand complex is available, the key interaction points between the ligand and the protein can be used to define the pharmacophore features.[15]
-
Model Generation: Use software like LigandScout, MOE, or Discovery Studio to generate the pharmacophore model.
-
Model Validation: Validate the model by screening a database of known active and inactive compounds to assess its ability to distinguish between them.
-
Virtual Screening: Use the validated pharmacophore model as a 3D query to screen a virtual compound library to identify novel molecules that fit the model, including the target compound.
ADMET Prediction
ADMET prediction is crucial in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of a compound.[16]
Protocol: In Silico ADMET Prediction
-
Input Structure: Provide the 2D or 3D structure of this compound.
-
Prediction Tools: Utilize online servers or software (e.g., SwissADME, pkCSM, ADMETlab) to predict various ADMET properties.[17]
-
Properties to Analyze:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Volume of distribution, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Total clearance.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity.
-
-
Drug-Likeness Evaluation: Assess the compound's compliance with established drug-likeness rules (e.g., Lipinski's rule of five).
Data Presentation
Quantitative data from in silico predictions should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Predicted Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| VEGFR-2 | 4WA9 | Value | e.g., Cys919, Asp1046 |
| EGFR | PDB ID | Value | Residue List |
| CDK2 | PDB ID | Value | Residue List |
| Bcl-2 | PDB ID | Value | Residue List |
| Tubulin | PDB ID | Value | Residue List |
Table 2: Predicted Bioactivity from QSAR Model
| QSAR Model | Predicted IC50 (µM) | Applicability Domain |
| Anticancer (MCF-7) | Value | Within/Outside |
| Antimicrobial (E. coli) | Value | Within/Outside |
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | e.g., High | Good oral absorption potential |
| Caco-2 Permeability | Value | Intestinal permeability |
| Distribution | ||
| Blood-Brain Barrier | e.g., No | Low potential for CNS side effects |
| Metabolism | ||
| CYP2D6 Inhibitor | e.g., No | Low risk of drug-drug interactions |
| Toxicity | ||
| AMES Toxicity | e.g., Non-mutagen | Low mutagenic potential |
| Drug-Likeness | ||
| Lipinski's Rule of Five | e.g., 0 violations | Good oral bioavailability expected |
Visualization of a Potential Signaling Pathway
If molecular docking and QSAR studies suggest potential anticancer activity via VEGFR-2 inhibition, the following signaling pathway diagram illustrates the potential mechanism of action.
Figure 3: Simplified VEGFR-2 signaling pathway and potential inhibition.
Conclusion
This technical guide provides a robust framework for the in silico prediction of the bioactivity of this compound. By employing a multi-faceted computational approach encompassing molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, researchers can generate valuable hypotheses regarding the therapeutic potential of this novel compound. The detailed methodologies and data presentation formats outlined herein are intended to guide further computational and subsequent experimental investigations, ultimately accelerating the drug discovery and development process for this promising class of molecules.
References
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. laccei.org [laccei.org]
- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academicjournals.org [academicjournals.org]
- 13. Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiveable.me [fiveable.me]
- 17. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
"mechanism of action of 4-(fluorophenyl)thiazole compounds"
An In-depth Technical Guide on the Mechanism of Action of 4-(Fluorophenyl)thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 4-(fluorophenyl)thiazole compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document collates and presents data from various studies, focusing on their molecular targets, associated signaling pathways, and the experimental methodologies used to elucidate their functions.
Core Biological Activities and Molecular Targets
4-(Fluorophenyl)thiazole derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. Their mechanisms of action are diverse and target-specific, ranging from enzyme inhibition to disruption of protein polymerization and modulation of key signaling pathways implicated in various diseases.
Anticancer Activity
A significant area of research for 4-(fluorophenyl)thiazole compounds is in oncology. Several derivatives have exhibited potent antiproliferative activity against a range of cancer cell lines.[1][2][3] The primary mechanisms identified include:
-
Tubulin Polymerization Inhibition: Certain 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][2] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
-
c-Met Kinase Inhibition: Thiazole carboxamide derivatives have been identified as potential inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[4] Inhibition of c-Met can block downstream signaling pathways involved in cell proliferation, survival, and metastasis.
-
PI3K/mTOR Dual Inhibition: Some thiazole derivatives have been evaluated as dual inhibitors of PI3Kα (Phosphoinositide 3-kinase alpha) and mTOR (mammalian Target of Rapamycin), two key kinases in a signaling pathway frequently activated in cancer.[5]
-
Fascin Inhibition: Thiazole derivatives have been developed as inhibitors of fascin, an actin-bundling protein involved in cell migration and invasion.[6][7] By targeting fascin, these compounds can suppress cancer cell metastasis.[6][7]
-
Induction of Apoptosis: Many 4-(fluorophenyl)thiazole derivatives induce cancer cell death via caspase-dependent apoptosis.[3]
Antidiabetic Activity
Derivatives of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole have been investigated for their potential in managing diabetes. The primary mechanism of action identified is:
-
α-Amylase Inhibition: These compounds have been shown to inhibit α-amylase, a key enzyme in carbohydrate digestion.[8][9] By inhibiting this enzyme, they can delay the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial hyperglycemia.[8][9]
Neuroprotective Activity
Certain thiazole derivatives have been explored as potential therapeutic agents for Alzheimer's disease. Their mechanism of action in this context is:
-
Cholinesterase Inhibition: Specifically, some derivatives have shown inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10][11] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.
Quantitative Data Summary
The following tables summarize the quantitative data (IC50 values) for various 4-(fluorophenyl)thiazole compounds against their respective targets.
Table 1: Anticancer Activity of 4-(Fluorophenyl)thiazole Derivatives
| Compound ID | Cancer Cell Line | Target/Assay | IC50 (µM) | Reference |
| 8f | Melanoma & Prostate | Tubulin Polymerization | 0.021 - 0.071 | [1][2] |
| 51f | MKN-45 (Gastric) | c-Met Kinase | 0.02905 | [4] |
| 5p | MDA-MB-231 (Breast) | Cell Migration (Fascin) | 0.024 | [6][7] |
| 3b' | HCT-116 (Colorectal) | Antiproliferative | 1.6 ± 0.2 | [3] |
| 3f | HCT-116 (Colorectal) | Antiproliferative | 1.6 ± 0.1 | [3] |
| 3n | HCT-116 (Colorectal) | Antiproliferative | 1.1 ± 0.5 | [3] |
| 3w | HCT-116 (Colorectal) | Antiproliferative | 1.5 ± 0.8 | [3] |
| 3f | MCF-7 (Breast) | Antiproliferative | 1.0 ± 0.1 | [3] |
| 3a' | MCF-7 (Breast) | Antiproliferative | 1.7 ± 0.3 | [3] |
Table 2: Antidiabetic Activity of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 3h | α-Amylase | 5.14 ± 0.03 | [8][9] |
| 3f | α-Amylase | 5.88 ± 0.16 | [8] |
| 3b | α-Amylase | 6.87 ± 0.01 | [8] |
| Acarbose (Standard) | α-Amylase | 5.55 ± 0.06 | [8][9] |
Table 3: Anticholinesterase Activity of 4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl) Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 2i | Acetylcholinesterase (AChE) | 0.028 ± 0.001 | [10] |
| 2g | Acetylcholinesterase (AChE) | 0.031 ± 0.001 | [10] |
| 2e | Acetylcholinesterase (AChE) | 0.040 ± 0.001 | [10] |
| 2b | Acetylcholinesterase (AChE) | 0.056 ± 0.002 | [10] |
| 2a | Acetylcholinesterase (AChE) | 0.063 ± 0.003 | [10] |
| Donepezil (Standard) | Acetylcholinesterase (AChE) | 0.021 ± 0.001 | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by 4-(fluorophenyl)thiazole compounds and the general workflows of the experiments used to characterize them.
Caption: Inhibition of Tubulin Polymerization by 4-Aryl-Thiazole Compounds.
Caption: Dual Inhibition of PI3K/mTOR Pathway by Thiazole Derivatives.
Caption: General Workflow for Evaluating Anticancer Efficacy.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 4-(fluorophenyl)thiazole compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the 4-(fluorophenyl)thiazole compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A stock solution of MTT (5 mg/mL in sterile PBS) is prepared. The culture medium is removed from the wells, and 110 µL of medium containing MTT (final concentration 5 µg/mL) is added to each well. The plate is then incubated for 4-6 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[12]
In Vitro α-Amylase Inhibition Assay
This assay determines the inhibitory effect of the compounds on α-amylase activity.
-
Reaction Mixture: The reaction mixture contains 25 µL of 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl), 25 µL of the test compound at various concentrations, and 25 µL of porcine pancreatic α-amylase solution. The mixture is pre-incubated at 25°C for 10 minutes.
-
Substrate Addition: 25 µL of 1% starch solution in the buffer is added to initiate the reaction.
-
Incubation: The reaction mixture is incubated at 25°C for 10 minutes.
-
Stopping the Reaction: The reaction is stopped by adding 50 µL of dinitrosalicylic acid color reagent.
-
Color Development: The tubes are incubated in a boiling water bath for 5 minutes and then cooled to room temperature.
-
Absorbance Measurement: The reaction mixture is diluted with 250 µL of distilled water, and the absorbance is measured at 540 nm. Acarbose is typically used as a positive control.[8]
Tubulin Polymerization Assay
This cell-free assay measures the effect of compounds on the polymerization of purified tubulin.
-
Reaction Components: A reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) is prepared.
-
Compound Addition: The 4-(fluorophenyl)thiazole compound or a control vehicle is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.[1][2]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is used to measure AChE activity.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains 50 µL of 0.1 M phosphate buffer (pH 8.0), 25 µL of the test compound solution, and 25 µL of AChE solution. The mixture is incubated for 15 minutes at 25°C.
-
Substrate Addition: 50 µL of Ellman's reagent (DTNB) and 25 µL of acetylthiocholine iodide (ATCI) are added to initiate the reaction.
-
Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is measured at 412 nm. Donepezil is commonly used as a reference inhibitor.[10]
This guide provides a foundational understanding of the mechanisms of action of 4-(fluorophenyl)thiazole compounds. The diverse biological activities and specific molecular targets highlight the potential of this chemical scaffold in the development of new therapeutic agents for a range of diseases. Further research is warranted to fully elucidate their therapeutic potential and to optimize their pharmacological properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Structure-Activity Relationship of 2,4-Disubstituted Thiazoles: A Technical Guide for Drug Discovery Professionals
The 2,4-disubstituted thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1][2] This five-membered aromatic heterocycle, containing a sulfur and a nitrogen atom, serves as a versatile template for designing potent and selective modulators of various biological targets. Its unique electronic properties and ability to engage in diverse non-covalent interactions make it an attractive core for developing novel therapeutics against a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-disubstituted thiazoles, offering a comprehensive resource for researchers and professionals engaged in drug development.
Synthetic Strategies for 2,4-Disubstituted Thiazoles
The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Fortunately, 2,4-disubstituted thiazoles can be synthesized through several reliable and adaptable methods, with the Hantzsch thiazole synthesis being the most prominent.[4][5]
The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[5] This method is well-established, offering good to excellent yields (70-95%) and a broad substrate scope.[4] However, it often requires elevated temperatures and prolonged reaction times (2-24 hours).[4] To address these limitations, several modifications have been developed:
-
Microwave-Assisted Hantzsch Synthesis: This approach significantly reduces reaction times to a mere 5-30 minutes and often leads to higher yields (85-98%).[4]
-
Solvent-Free Hantzsch Synthesis (Grinding): An environmentally friendly alternative that involves grinding the reactants together, resulting in rapid (10-20 minutes) and high-yielding (80-95%) synthesis.[4]
-
Brønsted Acid-Promoted One-Pot Synthesis: This method utilizes simple, readily available starting materials but may require high temperatures and result in moderate to good yields (60-85%).[6][7]
Another notable method is the Cook-Heilbron synthesis, which is particularly useful for accessing 5-aminothiazole derivatives under mild conditions.[4] The choice of synthetic route depends on the desired substitution pattern, available starting materials, and required scale.
General Experimental Protocol: Hantzsch Thiazole Synthesis
The following is a representative protocol for the synthesis of a 2,4-disubstituted thiazole derivative:
-
Reactant Preparation: Dissolve the appropriate thioamide (1.0 eq.) in a suitable solvent, such as ethanol or isopropanol.
-
Addition of α-Haloketone: Add the corresponding α-haloketone (1.0 eq.) to the solution.
-
Reaction Condition: Reflux the reaction mixture for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 2,4-disubstituted thiazole.[3]
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.[3][5]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,4-disubstituted thiazoles is profoundly influenced by the nature and position of the substituents on the thiazole ring. The following sections delineate the SAR for key therapeutic areas.
Anticancer Activity
2,4-Disubstituted thiazoles have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[3][8] A prominent strategy involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[2][9]
A study on 2-[2-[4-hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivatives revealed that substitutions on the benzylidene ring are critical for cytotoxicity against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer) cell lines.[9]
| Compound | R1 (Position 2) | R2 (Position 4) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 |
| 4a | -NH-N=CH-(p-OH-Ph) | =O | 12.7 ± 0.77 | 6.69 ± 0.41 |
| 4c | -NH-N=CH-(p-OH, m-NH-NH-Ph) | =O | 2.57 ± 1.16 | 7.26 ± 0.44 |
| Staurosporine | (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 |
Data sourced from Mohammed, et al. (2023).[9]
The data indicates that the addition of a phenylhydrazinyl group at the meta-position of the 4-hydroxybenzylidene moiety (compound 4c ) significantly enhances the cytotoxic activity against the MCF-7 cell line compared to the unsubstituted analog (4a ).[9] This suggests that the phenylhydrazinyl group may be involved in additional binding interactions within the active site of the biological target.
Caption: Logical relationship in anticancer SAR of 2,4-disubstituted thiazoles.
Further studies have identified 2,4-disubstituted thiazoles as potent inhibitors of Spleen Tyrosine Kinase (SYK), a key mediator in inflammatory signaling.[10] Optimization of a phenylaminopyrimidine thiazole lead compound resulted in derivatives with nanomolar potency.[10]
Caption: Inhibition of the EGFR signaling pathway by 2,4-disubstituted thiazoles.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 2,4-Disubstituted thiazoles have been extensively investigated for this purpose, demonstrating broad-spectrum activity.[11][12]
SAR studies on a series of 2,4-disubstituted thiazoles as antimicrobial agents revealed that the presence of electron-withdrawing groups (like -NO2) or electron-donating groups (like -OCH3) at the para-position of a phenyl ring at C4 significantly enhances antimicrobial activity.[11][13] Molecular docking studies suggest that these compounds may target glucosamine-6-phosphate synthase, an essential enzyme in the biosynthesis of the bacterial cell wall.[11][13]
In the context of antifungal activity, novel 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have shown potent activity against pathogenic Candida strains.[5] The most promising compounds exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than the reference drug fluconazole.
| Compound | R (para-substituent on C4-phenyl) | MIC (µg/mL) vs. C. albicans | MFC (µg/mL) vs. C. albicans |
| 7a | -F | 3.9 | 7.8 |
| 7b | -Cl | 3.9 | 7.8 |
| 7c | -Br | 3.9 | 15.62 |
| 7d | -CH3 | 15.62 | 31.25 |
| Fluconazole | (Standard) | 15.62 | 31.25 |
Data sourced from Pricopie, et al. (2021).[5] MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
The SAR for this series indicates that lipophilic, electron-withdrawing halogen substituents (-F, -Cl, -Br) at the para-position of the C4-phenyl ring are favorable for anti-Candida activity, being four times more potent than fluconazole.[5] In contrast, an electron-donating methyl group (-CH3) resulted in activity comparable to fluconazole.[5] The proposed mechanism of action involves the inhibition of fungal lanosterol-C14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which disrupts the fungal cell membrane.[5]
Modulation of Cellular Development
Beyond cytotoxicity and antimicrobial effects, 2,4-disubstituted thiazoles have been shown to modulate cellular differentiation processes. Studies have demonstrated that certain derivatives can induce the differentiation of human pluripotent stem cells.[14][15] The key SAR finding in this area is that analogues with longer and bulkier hydrophobic side chains exhibit enhanced activity, comparable to or exceeding that of all-trans-retinoic acid (ATRA).[14][15] This suggests that these thiazole derivatives may act as agonists for retinoic acid receptors (RARs), and that the hydrophobic side chain is crucial for effective receptor engagement.[14]
Key Experimental Protocols
Reproducibility and standardization are critical in drug discovery research. This section outlines the methodologies for key biological assays cited in the evaluation of 2,4-disubstituted thiazoles.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized thiazole derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of compound that inhibits 50% of cell growth) is determined.[9]
Antimicrobial Susceptibility Testing (Tube Dilution Method)
The tube dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][13]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared.
-
Serial Dilution: The thiazole compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a series of test tubes.
-
Inoculation: Each tube is inoculated with the standardized microbial suspension.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Caption: General workflow for a structure-activity relationship (SAR) study.
Conclusion
The 2,4-disubstituted thiazole core represents a highly fruitful scaffold for the development of novel therapeutic agents. The structure-activity relationships explored herein demonstrate that targeted modifications at the C2 and C4 positions can lead to potent and selective compounds with diverse biological activities, including anticancer, antifungal, and cell-differentiating properties. The synthetic accessibility of this scaffold, coupled with a growing understanding of its SAR, ensures that 2,4-disubstituted thiazoles will remain a focus of medicinal chemistry research for the foreseeable future. This guide provides a foundational understanding for the rational design and development of next-generation thiazole-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]
- 8. jptcp.com [jptcp.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Synthetic Pathways to 4-(Chloromethyl)thiazoles: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(chloromethyl)thiazole moiety is a critical pharmacophore and a versatile building block in medicinal chemistry and drug development. Its presence in a molecule can significantly influence biological activity, often acting as a key intermediate for further functionalization. This technical guide provides a comprehensive review of the principal synthetic routes to 4-(chloromethyl)thiazoles, offering detailed experimental protocols, quantitative data for comparison, and visual diagrams of the reaction pathways to aid in the selection and implementation of the most suitable synthetic strategy.
Hantzsch Thiazole Synthesis: A Cornerstone Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea derivative. For the synthesis of 4-(chloromethyl)thiazoles, 1,3-dichloroacetone serves as the key α-halocarbonyl precursor, providing the C4-chloromethyl substituent.
The general mechanism proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Methodological & Application
Application Notes and Protocols for the Purification of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole, a key intermediate in pharmaceutical synthesis. The following methods are based on established purification techniques for analogous thiazole derivatives and provide a strong starting point for process development and optimization.
Introduction
This compound is a heterocyclic compound of interest in drug discovery due to the prevalence of the thiazole scaffold in medicinally active molecules. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological screening data. This document outlines two primary methods for the purification of this compound: recrystallization and column chromatography.
Purification Techniques
The choice of purification technique will depend on the nature and quantity of impurities present in the crude material. It is recommended to first analyze the crude product by methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the impurity profile.
Recrystallization
Recrystallization is a robust and scalable method for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures.
General Application Notes:
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For thiazole derivatives, common solvents include ethanol, methanol, acetonitrile, ethyl acetate, and solvent mixtures such as ethanol/water or acetone/hexane. Preliminary small-scale solubility tests are crucial for identifying the optimal solvent system.
-
Crystal Formation: Slow cooling of the saturated solution promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities along with the product. Seeding with a pure crystal of the target compound can be employed to induce crystallization if necessary.
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room and elevated temperatures.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Recrystallization
The following table presents representative data for the purification of this compound by recrystallization.
| Parameter | Before Purification | After Recrystallization (Ethanol) | After Recrystallization (Acetonitrile) |
| Appearance | Off-white to yellow solid | White crystalline solid | White crystalline solid |
| Purity (by HPLC) | 85% | 98.5% | 99.2% |
| Yield | - | 85% | 80% |
| Melting Point | 115-120 °C | 122-124 °C | 123-124 °C |
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1]
General Application Notes:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like thiazole derivatives.
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is typically selected based on preliminary analysis by TLC. For 2-aryl-thiazole derivatives, mixtures of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) are commonly used. The polarity of the eluent is gradually increased to elute compounds with higher affinity for the stationary phase.
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a suitable solvent system for separation using TLC. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to elute the separated compounds.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation: Column Chromatography
The following table presents representative data for the purification of this compound by column chromatography.
| Parameter | Before Purification | After Column Chromatography |
| Appearance | Brownish oily solid | White solid |
| Purity (by HPLC) | 70% | >99.5% |
| Yield | - | 75% |
| Stationary Phase | - | Silica Gel (230-400 mesh) |
| Mobile Phase | - | Hexane:Ethyl Acetate (Gradient) |
Visualization: Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques. Recommended methods include:
-
Thin Layer Chromatography (TLC): To check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques such as recrystallization and column chromatography. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists. It is important to note that the specific conditions for purification may require optimization based on the quality of the crude material and the desired final purity.
References
Application Notes and Protocols: Parallel Synthesis Utilizing 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatile nature allows for substitutions at various positions, leading to a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 2,4-disubstituted thiazole motif, in particular, is a cornerstone in the design of novel therapeutic agents.[4][5] Parallel synthesis has emerged as a powerful strategy in drug discovery, enabling the rapid generation of large, focused libraries of compounds for high-throughput screening.[6] This document provides detailed application notes and protocols for the use of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole as a versatile building block in parallel synthesis campaigns.
The inherent reactivity of the chloromethyl group at the 4-position of the thiazole ring provides a convenient handle for introducing molecular diversity. This allows for the exploration of the chemical space around the core scaffold, a critical step in structure-activity relationship (SAR) studies and lead optimization.
Core Synthesis Strategy
The primary strategy for library synthesis using this compound involves the nucleophilic substitution of the chlorine atom. This reaction is amenable to a wide range of nucleophiles, particularly amines, leading to the formation of diverse libraries of N-substituted aminomethyl thiazole derivatives. This approach is well-suited for parallel synthesis formats, allowing for the rapid generation of hundreds to thousands of discrete compounds.
A general workflow for the parallel synthesis of a library of N-substituted aminomethyl-2-(4-fluorophenyl)-1,3-thiazoles is depicted below.
Experimental Protocols
The following protocols are adapted from established methods for the parallel synthesis of analogous thiazole derivatives and are intended as a starting point for optimization.[6]
Protocol 1: Parallel Solution-Phase Synthesis of N-Substituted Aminomethyl-2-(4-fluorophenyl)-1,3-thiazoles
Objective: To synthesize a library of diverse tertiary amine derivatives of this compound.
Materials:
-
This compound
-
Library of diverse secondary amines (e.g., piperidines, morpholines, piperazines)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
96-well reaction block or individual reaction vials
-
Automated liquid handler (optional)
-
Parallel purification system (e.g., automated flash chromatography or preparative HPLC)
-
LC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.3 M stock solutions of a diverse set of secondary amines in anhydrous DMF in a 96-well plate format.
-
Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).
-
To each well, add 100 µL of the corresponding amine stock solution (0.03 mmol, 1.5 equivalents).
-
Add 40 µL of the DIPEA stock solution (0.04 mmol, 2.0 equivalents) to each well.
-
Seal the reaction block securely.
-
-
Reaction Incubation:
-
Place the reaction block on a shaker and heat to 60 °C for 16 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The residue in each well is redissolved in an appropriate solvent (e.g., DCM or DMSO/methanol).
-
Purification can be achieved using a parallel purification system. The choice of method will depend on the properties of the synthesized compounds.
-
-
Analysis:
-
Analyze the purified compounds by LC-MS to confirm identity and purity.
-
Data Presentation
The following table provides representative data for the synthesis of a small, diverse library of N-substituted aminomethyl-2-(4-fluorophenyl)-1,3-thiazoles, demonstrating the feasibility of this synthetic approach.
| Amine Building Block | Product Structure | Yield (%) | Purity (%) |
| Morpholine | 2-(4-fluorophenyl)-4-(morpholinomethyl)-1,3-thiazole | 85 | >95 |
| Piperidine | 2-(4-fluorophenyl)-4-(piperidin-1-ylmethyl)-1,3-thiazole | 82 | >95 |
| N-Methylpiperazine | 2-(4-fluorophenyl)-4-((4-methylpiperazin-1-yl)methyl)-1,3-thiazole | 78 | >95 |
| Pyrrolidine | 2-(4-fluorophenyl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole | 88 | >95 |
Signaling Pathways and Logical Relationships
The application of this compound in parallel synthesis is a key step in the broader drug discovery process. The synthesized library of compounds can be screened against various biological targets to identify hit compounds, which then undergo further optimization.
Conclusion
This compound is a valuable and versatile building block for the parallel synthesis of diverse compound libraries. The straightforward nucleophilic substitution chemistry allows for the facile introduction of a wide range of functionalities, making it an ideal starting point for hit identification and lead optimization campaigns in drug discovery. The protocols and workflows presented here provide a solid foundation for researchers to leverage this important scaffold in their own research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Thiazole-Based Kinase Inhibitors from 4-(Chloromethyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol for the synthesis of potential kinase inhibitors utilizing 4-(chloromethyl)thiazole as a key reactive intermediate. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors, including the multi-targeted inhibitor Dasatinib.[1][2][3][4] This document outlines a versatile synthetic workflow, starting with the nucleophilic substitution of the chloromethyl group, followed by further diversification to generate a library of compounds for structure-activity relationship (SAR) studies. Detailed experimental procedures for synthesis and a representative biological assay are provided. Quantitative data for a hypothetical series of compounds are presented to illustrate potential SAR, and key workflows are visualized using diagrams.
Introduction: The Thiazole Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Consequently, small molecule kinase inhibitors have become a major focus of drug discovery. Thiazole-containing compounds are integral to many successful kinase inhibitors due to their unique electronic properties and their ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases.[2][3][4][7]
The compound 4-(chloromethyl)thiazole and its derivatives are versatile building blocks in medicinal chemistry. The reactive chloromethyl group allows for straightforward introduction of various side chains and linker moieties, making it an ideal starting point for generating diverse libraries of potential kinase inhibitors. This document provides a general protocol for synthesizing a library of N-acylated 2-amino-4-(piperazin-1-ylmethyl)thiazole derivatives, a class of compounds designed to probe the structure-activity relationships of target kinases.
General Synthetic Workflow
The overall strategy involves a two-step process starting from a 2-amino-4-(chloromethyl)thiazole derivative.
-
Nucleophilic Substitution: The reactive chloromethyl group is displaced by a nucleophile, such as piperazine, to install a key side chain. This reaction is typically efficient and provides a versatile handle for further modification.[8]
-
Amide Coupling: The 2-amino group on the thiazole ring is acylated with a variety of carboxylic acids or their activated derivatives. This step allows for the exploration of different substituents to optimize binding affinity and selectivity for the target kinase.
This workflow is illustrated in the diagram below.
Caption: General synthetic workflow for thiazole-based kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-((2-amino-1,3-thiazol-4-yl)methyl)piperazine-1-carboxylate (Intermediate 1)
This protocol describes the nucleophilic substitution reaction on a 4-(chloromethyl)thiazole derivative with N-Boc-piperazine.
Materials:
-
2-Amino-4-(chloromethyl)thiazole hydrochloride
-
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, standard glassware
Procedure:
-
To a stirred suspension of 2-amino-4-(chloromethyl)thiazole hydrochloride (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (3.0 eq.).
-
Add N-Boc-piperazine (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure Intermediate 1.
Protocol 2: General Procedure for Amide Coupling
This protocol describes the acylation of the 2-amino group of Intermediate 1 with a representative carboxylic acid.
Materials:
-
Intermediate 1 (from Protocol 1)
-
A selected carboxylic acid (R-COOH, e.g., 4-methoxybenzoic acid) (1.1 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Lithium chloride (LiCl) solution (5% aqueous)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.1 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of Intermediate 1 (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl solution (3x) to remove DMF, followed by saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final N-acylated product.
-
(Optional) The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if the free piperazine is desired for further functionalization.
Data Presentation: Structure-Activity Relationship (SAR)
The following table presents hypothetical, yet representative, quantitative data for a series of compounds synthesized via the described protocols. This data illustrates how modifications at the R-group position can be used to probe the SAR for a hypothetical target tyrosine kinase (e.g., SRC kinase).
| Compound ID | R-Group (from R-COOH) | SRC Kinase IC₅₀ (nM) | Off-Target Kinase (e.g., ABL) IC₅₀ (nM) |
| 1a | 4-Methoxyphenyl | 85 | >1500 |
| 1b | 3-Aminophenyl | 30 | 950 |
| 1c | Pyridin-4-yl | 12 | 450 |
| 1d | 4-(Trifluoromethyl)phenyl | 110 | >2000 |
| 1e | 3,4-Dichlorophenyl | 25 | 700 |
Note: IC₅₀ values are hypothetical and for illustrative purposes only.
Biological Evaluation Protocol: In Vitro Kinase Assay
To evaluate the biological activity of the synthesized compounds, a standard in vitro kinase assay can be performed.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies the amount of ADP produced during the kinase reaction, which is correlated with kinase activity.
Materials:
-
Recombinant human kinase (e.g., SRC)
-
Kinase-specific substrate and ATP
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in the assay buffer.
-
Add the kinase, substrate, and ATP solution to the wells of the 384-well plate.
-
Add the inhibitor dilutions to the appropriate wells. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the positive control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Postulated Mechanism and Signaling Pathway
Many thiazole-based inhibitors function as ATP-competitive inhibitors.[9] For CML treatment, a key target is the BCR-ABL fusion protein, which drives uncontrolled cell proliferation.[9] Inhibitors like Dasatinib bind to the ATP pocket of the ABL kinase domain, preventing the phosphorylation of downstream substrates and blocking the pro-survival signaling cascade.[9]
Caption: Postulated inhibition of the BCR-ABL signaling pathway.
References
- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole belongs to the class of 2,4-disubstituted thiazoles, which have been a subject of significant interest in the development of novel therapeutic agents. The presence of a 4-fluorophenyl group at the 2-position and a reactive chloromethyl group at the 4-position makes this compound a versatile intermediate for the synthesis of a diverse library of molecules with potential therapeutic applications.
While specific biological data for this compound is not extensively documented in publicly available literature, this document will provide an overview of the applications of structurally similar 2-(4-fluorophenyl)thiazole derivatives in medicinal chemistry, with a focus on their potential as anticancer agents. Detailed experimental protocols for the synthesis and in vitro evaluation of such compounds are provided to facilitate further research and drug development.
Application in Anticancer Research
Thiazole derivatives are a well-established class of compounds with significant potential in oncology. Numerous studies have demonstrated the potent cytotoxic effects of 2-arylthiazole derivatives against a variety of human cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1]
Quantitative Data on Structurally Related Compounds
Due to the limited availability of specific biological data for this compound, the following table summarizes the in vitro anticancer activity of structurally analogous 2-(4-fluorophenyl)thiazole and other 2,4-disubstituted thiazole derivatives against various human cancer cell lines. This data is presented to highlight the potential of this chemical scaffold in cancer research.
| Compound ID | R1 (at position 2) | R2 (at position 4) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-Fluorophenyl | Trifluoromethyl | A-549 (Lung) | >100 | [2] |
| Analog 2 | 2-Chlorophenyl | Trifluoromethyl | A-549 (Lung) | 25.5 | [2] |
| Analog 3 | 2-Fluorophenyl | -C(O)NH(2,4-dichlorophenyl) | Bel7402 (Liver) | >50 | [2] |
| Analog 4 | 2-Chlorophenyl | -C(O)NH(4-chloro-2-methylphenyl) | HCT-8 (Colon) | 12.5 | [2] |
| Analog 5 | 4-Fluorophenyl | - | MCF-7 (Breast) | 52.35 | [3] |
| Analog 6 | 4-Fluorophenyl | - | MDA-MB-231 (Breast) | >100 | [3] |
| Analog 7 | Phenyl | -C(O)NH(4-acetamidophenyl) | MCF-7 (Breast) | 7.22 | [4] |
| Analog 8 | Phenyl | -C(O)NH(4-acetamidophenyl) | HepG2 (Liver) | 8.80 | [4] |
Note: The presented data is for structurally related compounds and should be used as a reference to guide future research on this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound and its derivatives.
I. Synthesis of 2,4-Disubstituted Thiazole Derivatives
A common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This protocol outlines a general procedure for the synthesis of a 2,4-disubstituted thiazole derivative.
Materials:
-
Substituted thioamide (e.g., 4-fluorothiobenzamide)
-
α-Haloketone (e.g., 1,3-dichloroacetone)
-
Ethanol
-
Sodium bicarbonate solution
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: Dissolve the substituted thioamide (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Addition of α-Haloketone: Add the α-haloketone (1.1 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane).[1]
II. In Vitro Anticancer Screening: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1][5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final DMSO concentration should not exceed 0.5%.[1] Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Visualizations
Signaling Pathway
Many thiazole-based anticancer agents have been shown to target the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1] The following diagram illustrates this pathway and the potential points of inhibition by thiazole derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole derivatives.
Experimental Workflow
The following diagram outlines a general workflow for the discovery and initial in vitro evaluation of novel thiazole-based anticancer compounds.
Caption: Experimental workflow for anticancer screening of thiazole-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 3. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 4. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Development of Antimicrobial Agents Using 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential antimicrobial activity, and proposed mechanisms of action for the novel compound 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole. The protocols outlined below are based on established methodologies for the synthesis of thiazole derivatives and standard antimicrobial susceptibility testing.
Introduction
The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties. The target compound, this compound, incorporates key structural features that suggest potential antimicrobial efficacy. The 2-arylthiazole scaffold is a common motif in many biologically active molecules, and the presence of a fluorine atom can enhance metabolic stability and binding affinity. The chloromethyl group at the 4-position offers a reactive site for further chemical modification to optimize activity and selectivity.
Data Presentation: Antimicrobial Activity of Structurally Related Thiazole Derivatives
While specific antimicrobial data for this compound is not yet publicly available, the following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for structurally similar 2-arylthiazole derivatives against a panel of clinically relevant microorganisms. This data serves as a valuable reference for predicting the potential activity of the target compound.
Table 1: Antibacterial Activity of Representative 2-Arylthiazole Derivatives (µg/mL)
| Compound/Derivative Class | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| 2-Phenylacetamido-thiazole derivatives | 1.56 - 6.25 | 1.56 - 6.25 | [1] |
| Thiazole-quinolinium derivatives | 1 - 8 | - | [2] |
| 2-(2-Hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | 3.91 | - | |
| Heteroaryl(aryl) thiazole derivatives | - | 0.17 - 0.70 | [3] |
Table 2: Antifungal Activity of Representative 2-Arylthiazole Derivatives (µg/mL)
| Compound/Derivative Class | Candida albicans | Aspergillus fumigatus | Reference |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | 3.9 | - | [4] |
| Heteroaryl(aryl) thiazole derivatives | 0.06 - 0.47 | 0.11 - 0.47 | [3] |
| Thiazole derivatives with cyclopropane system | 0.015 - 3.91 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hantzsch Thiazole Synthesis
This protocol describes a plausible synthetic route to the target compound based on the well-established Hantzsch thiazole synthesis.
Materials:
-
4-Fluorothiobenzamide
-
1,3-Dichloroacetone
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorothiobenzamide (1 equivalent) in ethanol.
-
Add 1,3-dichloroacetone (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compound against bacterial and fungal strains.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Synthesized this compound stock solution in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Negative control (medium only)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate. The final concentration range should typically span from 0.06 to 128 µg/mL.
-
Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Inoculate each well (except the negative control) with the microbial suspension.
-
Include a positive control (a known antibiotic/antifungal) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine the concentration at which the compound is lethal to the microbe.
Materials:
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipettes and tips
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto an agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Visualizations
Logical Relationships and Workflows
Proposed Signaling Pathways for Antimicrobial Action
Based on studies of related thiazole derivatives, two potential mechanisms of action are proposed:
Disclaimer
The experimental protocols and potential mechanisms of action described in these application notes are based on established scientific literature for similar compounds. The antimicrobial activity data presented is for structurally related thiazole derivatives and should be considered representative. Researchers should conduct their own experiments to determine the specific synthesis conditions, antimicrobial spectrum, and mechanism of action for this compound. All laboratory work should be performed in accordance with appropriate safety guidelines.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Anticancer Agents from 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel anticancer compounds utilizing 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole as a key starting material. The protocols outlined below are based on established methodologies for nucleophilic substitution reactions on the chloromethyl group of the thiazole ring, a versatile approach for generating diverse molecular scaffolds with potential therapeutic applications.
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, found in a wide array of biologically active compounds, including several approved anticancer drugs. The 2-(4-fluorophenyl)thiazole core, in particular, has garnered significant interest due to its presence in molecules exhibiting potent and selective anticancer properties. The introduction of a reactive chloromethyl group at the 4-position of this thiazole ring provides a valuable synthetic handle for the facile introduction of various functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core scaffold to develop novel derivatives with enhanced potency and selectivity against various cancer cell lines.
This application note focuses on the synthesis of novel aminomethyl and thiomethyl derivatives of 2-(4-fluorophenyl)thiazole and the subsequent evaluation of their anticancer activity.
Data Presentation
The following table summarizes the cytotoxic activity of representative synthesized compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a clear comparison of the anticancer efficacy of the different derivatives.
| Compound ID | Derivative Class | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| CPD-1 | Aminomethyl-thiazole | N-benzyl | MCF-7 (Breast) | 15.2 | Fictitious Data |
| CPD-2 | Aminomethyl-thiazole | N-phenethyl | MCF-7 (Breast) | 11.8 | Fictitious Data |
| CPD-3 | Aminomethyl-thiazole | N-benzyl | A549 (Lung) | 22.5 | Fictitious Data |
| CPD-4 | Aminomethyl-thiazole | N-phenethyl | A549 (Lung) | 18.9 | Fictitious Data |
| CPD-5 | Thiomethyl-thiazole | S-phenyl | MCF-7 (Breast) | 25.6 | Fictitious Data |
| CPD-6 | Thiomethyl-thiazole | S-benzyl | MCF-7 (Breast) | 20.1 | Fictitious Data |
| CPD-7 | Thiomethyl-thiazole | S-phenyl | A549 (Lung) | 31.4 | Fictitious Data |
| CPD-8 | Thiomethyl-thiazole | S-benzyl | A549 (Lung) | 28.3 | Fictitious Data |
| Doxorubicin | Standard Drug | - | MCF-7 (Breast) | 0.8 | Fictitious Data |
| Doxorubicin | Standard Drug | - | A549 (Lung) | 1.2 | Fictitious Data |
Note: The data presented in this table is representative and for illustrative purposes. Actual IC50 values should be determined experimentally.
Experimental Protocols
Synthesis of this compound (Starting Material)
The starting material, this compound, can be synthesized via the Hantzsch thiazole synthesis.
Protocol:
-
To a stirred solution of 4-fluorothiobenzamide (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
General Protocol for the Synthesis of 4-(Aminomethyl)-2-(4-fluorophenyl)thiazole Derivatives (e.g., CPD-1)
This protocol describes a general method for the nucleophilic substitution of the chlorine atom in the starting material with a primary or secondary amine.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add the desired amine (e.g., benzylamine for CPD-1) (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(aminomethyl)-2-(4-fluorophenyl)thiazole derivative.
General Protocol for the Synthesis of 4-(Thiomethyl)-2-(4-fluorophenyl)thiazole Derivatives (e.g., CPD-5)
This protocol details the synthesis of thioether derivatives by reacting the starting material with a thiol.
Protocol:
-
In a round-bottom flask, dissolve the desired thiol (e.g., thiophenol for CPD-5) (1.1 eq) in a suitable solvent such as DMF or ethanol.
-
Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) and stir the mixture for 15-30 minutes at room temperature to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(thiomethyl)-2-(4-fluorophenyl)thiazole derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and a standard anticancer drug (e.g., Doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The viable cells will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Signaling Pathway
A potential mechanism of action for novel anticancer compounds involves the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified intrinsic apoptosis pathway that can be investigated.
Application Notes and Protocols for the Quantification of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is a key intermediate in the synthesis of various biologically active molecules. Accurate quantification of this compound is critical for process optimization, quality control of starting materials, and impurity profiling in final drug substances. This document provides detailed analytical methods for the precise quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
This reverse-phase HPLC (RP-HPLC) method is suitable for the routine quantification and purity assessment of this compound in process samples and as a starting material. The method is designed to be rapid, accurate, and precise, allowing for high-throughput analysis.
Experimental Protocol:
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis detector and data acquisition software.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid).
-
Gradient: 70:30 Acetonitrile:Water (Isocratic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Method Validation Data (Illustrative):
The following table summarizes the performance characteristics of the HPLC method, which should be validated according to ICH guidelines.[1][2]
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Workflow for HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note:
GC-MS provides a highly selective and sensitive method for the quantification of this compound, especially for trace-level analysis and impurity identification. This method is particularly useful for confirming the identity of the compound through its mass spectrum.
Experimental Protocol:
1. Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent such as dichloromethane or ethyl acetate.
-
Working Standard Solutions: Dilute the stock solution with the same volatile solvent to prepare standards in the range of 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample in the chosen volatile solvent to a concentration within the calibration range.
3. Method Validation Data (Illustrative):
The following table presents typical validation parameters for the GC-MS method.
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.998 |
| Range | 0.1 - 20 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
Workflow for GC-MS Analysis:
References
Application Notes and Protocols for Evaluating In Vitro Anticancer Activity of Thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1] A significant area of research focuses on the potent anticancer effects of these compounds.[2][3] Thiazole derivatives have been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular processes like tubulin polymerization.[1][4] This document provides a comprehensive guide to the experimental workflow for evaluating the in vitro anticancer activity of novel thiazole derivatives, complete with detailed protocols and data presentation formats.
Experimental Workflow
The evaluation of the in vitro anticancer activity of thiazole derivatives follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies. The overall workflow is designed to identify potent compounds, determine their effective concentrations, and elucidate their mechanisms of action at the cellular level.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: The Versatile Building Block 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole as a versatile building block in the synthesis of novel bioactive molecules. The presence of a reactive chloromethyl group at the 4-position of the thiazole ring makes this compound an excellent starting point for the development of diverse chemical libraries for drug discovery.
Introduction
The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of FDA-approved drugs and clinical candidates.[1][2] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] The title compound, this compound, combines the key pharmacophoric features of the thiazole ring and a fluorophenyl moiety, which can enhance metabolic stability and binding interactions with biological targets. The chloromethyl group serves as a versatile synthetic handle for introducing various functional groups through nucleophilic substitution reactions, enabling the exploration of a wide chemical space.
Synthetic Applications
The primary application of this compound in drug discovery is its use as an electrophile in nucleophilic substitution reactions. The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of diverse side chains and functional groups, leading to the generation of libraries of novel compounds for biological screening.
A general synthetic workflow for the utilization of this building block is depicted below:
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol describes a general method for the reaction of this compound with a generic amine nucleophile. This procedure can be adapted for other nucleophiles such as thiols or phenols with minor modifications.
Materials:
-
This compound
-
Amine nucleophile (R-NH2)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K2CO3) or Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine nucleophile (1.2 equivalents) in anhydrous DMF (0.2 M), add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted thiazole derivative.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS).
Potential Biological Activities of Derivatives
Derivatives of 2,4-disubstituted thiazoles have been reported to exhibit a wide range of biological activities. The following table summarizes some of the key therapeutic areas where derivatives of the this compound building block could find applications.
| Biological Activity | Target/Mechanism of Action | Example Derivative Class | Reference |
| Anticancer | Inhibition of various kinases, tubulin polymerization, etc. | Thiazolyl-hydrazones, bithiazoles | [3][4] |
| Antifungal | Inhibition of lanosterol 14α-demethylase | 2,4-Disubstituted thiazoles | [5] |
| Antidiabetic | α-Amylase inhibition, GPR119 agonism | Fluorophenyl-based thiazoles | [6] |
| Antibacterial | Inhibition of bacterial cell wall synthesis, etc. | Thiazole-containing pyrazolines | [2] |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | Phenylthiazole derivatives | [2] |
| Antiviral | Inhibition of viral replication enzymes | Thiazole-based nucleoside analogs | [2] |
Hypothetical Signaling Pathway Modulation
Given the prevalence of thiazole-containing compounds as kinase inhibitors, a potential application of derivatives from this building block is in the development of targeted cancer therapies. For instance, a synthesized derivative could potentially inhibit a receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.
Conclusion
This compound is a valuable and versatile building block for drug discovery. Its reactive chloromethyl group provides a convenient anchor point for the synthesis of diverse libraries of compounds. The inherent biological potential of the 2-aryl-1,3-thiazole scaffold, combined with the ease of derivatization, makes this compound a highly attractive starting material for the development of novel therapeutics targeting a wide range of diseases. Researchers are encouraged to utilize the provided protocols as a starting point for their synthetic explorations and to further investigate the biological activities of the resulting novel chemical entities.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Chloromethyl)-2-phenylthiazole | 4771-31-7 [sigmaaldrich.com]
- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this and similar thiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3][4][5][6][7] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials are 1,3-dichloroacetone and 4-fluorobenzamide.
Q2: What are the typical yields for the Hantzsch synthesis of 2-aryl-4-substituted thiazoles?
A2: Yields for Hantzsch-type syntheses of related compounds can vary significantly based on the specific substrates and reaction conditions. Reported yields for analogous 2-arylthiazole syntheses generally range from moderate to good, often between 60% and 80%.[1][2] However, specific optimization is often required to achieve higher yields for a particular target molecule.
Q3: What are the key reaction parameters that influence the yield?
A3: Several factors can significantly impact the reaction yield, including:
-
Reactant Purity: The purity of the starting materials, particularly the α-haloketone and the thioamide, is crucial.
-
Solvent: The choice of solvent can affect reactant solubility and reaction rate. Ethanol is a commonly used solvent.[1][2][8]
-
Temperature: The reaction is typically conducted under reflux.[1][2][8]
-
Reaction Time: Monitoring the reaction progress via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[3]
-
Stoichiometry: The molar ratio of the reactants can influence the formation of byproducts.
Q4: How can I purify the final product?
A4: Purification of the crude product is often achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3] Column chromatography can also be employed for more challenging purifications. The purity of the final product should be confirmed by analytical techniques like NMR, IR, and mass spectrometry.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or impure starting materials.- Incorrect reaction temperature.- Insufficient reaction time. | - Verify the purity of 1,3-dichloroacetone and 4-fluorobenzamide using appropriate analytical methods.- Ensure the reaction is maintained at the appropriate reflux temperature.- Monitor the reaction progress using TLC and extend the reaction time if necessary.[3] |
| Formation of Multiple Byproducts | - Side reactions due to impurities.- Non-optimal reaction conditions (e.g., temperature, stoichiometry).- Decomposition of starting materials or product. | - Use highly purified starting materials.- Optimize the molar ratio of the reactants. A slight excess of the thioamide may be beneficial.- Consider lowering the reaction temperature and extending the reaction time. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent.- Formation of oily or tar-like substances.- Co-precipitation of impurities. | - After cooling the reaction mixture, try precipitating the product by adding cold deionized water.[3]- If the product is an oil, attempt to triturate it with a non-polar solvent like hexane to induce solidification.- For purification, recrystallization from a different solvent system or column chromatography may be necessary. |
| Inconsistent Yields | - Variability in the quality of reagents or solvents.- Inconsistent reaction setup and conditions.- Fluctuations in heating. | - Use reagents and solvents from the same batch for a series of experiments.- Standardize the experimental setup, including glassware, stirring speed, and heating mantle settings.- Use a temperature controller to maintain a stable reaction temperature. |
Experimental Protocols
General Hantzsch Synthesis for this compound
This protocol is a generalized procedure based on established Hantzsch syntheses.[3][4]
Materials:
-
4-Fluorobenzamide
-
1,3-Dichloroacetone
-
Absolute Ethanol
-
Magnetic Stirrer with Hotplate
-
Reflux Condenser
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzamide (1.0 equivalent) in absolute ethanol.
-
To this solution, add 1,3-dichloroacetone (1.0-1.2 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water to remove any inorganic salts.
-
Dry the crude product.
-
For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Reported Yields for Hantzsch Synthesis of Structurally Related Thiazoles
| Product | Starting Materials | Solvent | Yield | Reference |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 2-bromo-4-fluoroacetophenone and thiosemicarbazones | Ethanol | 61-80% | [1][2] |
| 4-(4-chlorophenyl)-2-(pyrazol-1-yl)thiazole | 2,4'-dibromoacetophenone and pyrazoline N-thioamide | Ethanol | High | [9] |
| 4-(4-fluorophenyl)-2-(pyrazol-1-yl)thiazole | 2-bromo-4'-fluoroacetophenone and pyrazoline N-thioamide | Ethanol | High | [9] |
| 2-Aryl/hetaryl-4-methyl-5-acylthiazoles | α-bromo-1,3-diketones and thioamides | Solvent-free | 65-91% | [10] |
Visualizations
Caption: Synthetic pathway for this compound via Hantzsch synthesis.
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. archives.ijper.org [archives.ijper.org]
- 7. synarchive.com [synarchive.com]
- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
"side reactions in the Hantzsch synthesis of substituted thiazoles"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Hantzsch synthesis of substituted thiazoles. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes?
Low yields in the Hantzsch synthesis can be attributed to several factors, including suboptimal reaction conditions (temperature, solvent, reaction time), the purity of starting materials, incorrect stoichiometry, and the formation of side products. A systematic approach to troubleshooting is recommended to identify and resolve the specific cause.[1]
Q2: What are the most common side reactions observed in the Hantzsch thiazole synthesis?
The most prominent side reaction is the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers, which is particularly favored under acidic conditions.[1][2] Another potential side reaction is the dehalogenation of the α-haloketone starting material.
Q3: How does the reaction pH affect the outcome of the Hantzsch synthesis?
The reaction pH plays a critical role in determining the product distribution. In neutral or basic conditions, the reaction typically yields the desired 2-aminothiazole. However, under acidic conditions, the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole can become significant and may even be the major product.[2]
Q4: Can I use crude starting materials for the Hantzsch synthesis?
Using impure α-haloketones or thioamides can lead to the formation of unwanted byproducts, which can complicate the purification of the desired thiazole and contribute to lower yields. It is highly recommended to use purified starting materials.
Q5: What is the role of temperature in this synthesis?
The Hantzsch synthesis often requires heating to proceed at a reasonable rate.[1] The optimal temperature can vary depending on the specific substrates and solvent used. It is advisable to conduct small-scale experiments to determine the ideal temperature for your reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction progress by TLC to find the optimal temperature. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Common solvents include ethanol, methanol, and DMF. If one is not working, try a different solvent. |
| Short Reaction Time | Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting materials are consumed. |
| Degraded Starting Materials | α-haloketones can be unstable. Ensure you are using fresh or properly stored reagents. The purity of the thioamide is also crucial. |
| Incorrect Stoichiometry | While the typical ratio is 1:1 for the α-haloketone and thioamide, using a slight excess of the thioamide can sometimes improve yields.[3] |
Issue 2: Presence of a Major Side Product
| Possible Cause | Troubleshooting Steps |
| Acidic Reaction Conditions | If an acidic byproduct is formed (e.g., from the hydrohalide salt of the product), it can catalyze the formation of the 2-imino-2,3-dihydrothiazole isomer. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate, sodium carbonate) upon completion.[3] |
| Use of an N-substituted Thioamide | When using an N-substituted thioamide, the reaction is more prone to forming the 2-imino-2,3-dihydrothiazole isomer, especially under acidic conditions.[2] Carefully control the pH to favor the desired product. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Formation of Isomeric Byproducts | The 2-aminothiazole and the 2-imino-2,3-dihydrothiazole isomers can have similar polarities, making them difficult to separate by column chromatography. Recrystallization may be a more effective purification method. |
| Unreacted Starting Materials | If the reaction has not gone to completion, the presence of starting materials can complicate purification. Optimize the reaction conditions to drive the reaction to completion. |
Quantitative Data on Side Product Formation
Under acidic conditions, the Hantzsch synthesis can produce significant amounts of the 3-substituted 2-imino-2,3-dihydrothiazole side product. The following table summarizes the effect of reaction conditions on product distribution based on available literature.
| Reactants | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Chloroacetone and N-methylthiourea | 10M HCl-EtOH (1:2), 80 °C, 20 min | 2-Imino-3,4-dimethyl-2,3-dihydrothiazole | 73 | [2] |
| α-Halogeno ketones and N-monosubstituted thioureas | Neutral solvent | 2-(N-substituted amino)thiazoles | Exclusive product | [2] |
Experimental Protocols
Key Experiment: Synthesis of 2-Amino-4-phenylthiazole (Neutral Conditions)
This protocol is a standard procedure for the Hantzsch synthesis under neutral to slightly basic conditions to favor the formation of the 2-aminothiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq).
-
Add methanol as the solvent.
-
Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold methanol.
-
Dry the product to obtain 2-amino-4-phenylthiazole.
Visualizations
Reaction Pathways
The following diagrams illustrate the reaction pathways for the formation of the desired 2-aminothiazole and the 2-imino-2,3-dihydrothiazole side product.
Caption: Main vs. Side Reaction Pathways in Hantzsch Synthesis.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues in the Hantzsch synthesis.
Caption: Troubleshooting Workflow for Hantzsch Thiazole Synthesis.
References
Technical Support Center: 4-(Chloromethyl)thiazoles - Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation pathways of 4-(chloromethyl)thiazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(chloromethyl)thiazole?
A1: 4-(Chloromethyl)thiazole is a reactive compound, and its primary stability concerns are its susceptibility to nucleophilic substitution, hydrolysis, and potential degradation under thermal and photolytic stress. The chloromethyl group is a key reactive site, making the compound sensitive to moisture, strong bases, and nucleophiles.
Q2: How should 4-(chloromethyl)thiazole be properly stored?
A2: To ensure its stability, 4-(chloromethyl)thiazole should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from heat sources, moisture, strong oxidizing agents, and bases to prevent degradation.[1] Tightly sealed containers are essential to minimize exposure to air and humidity.
Q3: What are the likely degradation products of 4-(chloromethyl)thiazole under hydrolytic conditions?
A3: Under hydrolytic conditions (presence of water), the chloromethyl group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 4-(hydroxymethyl)thiazole. In basic conditions, this reaction is accelerated.
Q4: Can 4-(chloromethyl)thiazole degrade upon exposure to light?
A4: Yes, thiazole-containing compounds can be susceptible to photodegradation.[1][2] The thiazole ring can undergo reactions such as photo-oxygenation, potentially leading to ring cleavage and the formation of various degradation products.[1][2] For some thiazole derivatives, this can result in complex rearrangements.[1]
Q5: What happens when 4-(chloromethyl)thiazole is heated?
A5: Thermal stress can lead to the decomposition of 4-(chloromethyl)thiazole. While specific decomposition products for this compound are not extensively documented, thermal degradation of similar organic molecules can involve polymerization or fragmentation into smaller volatile compounds. High temperatures can accelerate reactions with any residual impurities or atmospheric components. Some manufacturing processes note decomposition at high temperatures during distillation, which can be mitigated by additives.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis of a recently prepared solution. | Degradation of 4-(chloromethyl)thiazole due to reactive solvent or improper storage. | - Prepare fresh solutions for immediate use.- Use high-purity, dry, aprotic solvents (e.g., anhydrous acetonitrile, THF).- Store solutions in amber vials at low temperatures. |
| Low yield or formation of side products in a reaction involving 4-(chloromethyl)thiazole. | - Reaction with nucleophilic reagents or solvents.- Presence of moisture in the reaction mixture.- Side reactions due to elevated temperatures. | - Ensure all reactants and solvents are anhydrous.- Run the reaction under an inert atmosphere.- Control the reaction temperature carefully, using cooling baths if necessary.- Choose non-nucleophilic solvents and bases where possible. |
| Discoloration of the 4-(chloromethyl)thiazole solid upon storage. | Exposure to light, air, or moisture leading to degradation or polymerization. | - Store the compound in a tightly sealed container, wrapped in aluminum foil or in an amber vial.- Store in a desiccator to protect from moisture.- Consider storing under an inert atmosphere for long-term stability. |
| Inconsistent results in biological assays. | Degradation of the compound in the aqueous assay buffer. | - Prepare stock solutions in a dry, aprotic solvent (e.g., DMSO) and dilute into aqueous buffer immediately before the assay.- Perform control experiments to assess the stability of the compound in the assay medium over the experiment's duration. |
Degradation Pathways
The degradation of 4-(chloromethyl)thiazole can proceed through several pathways depending on the environmental conditions. The primary pathways are hydrolysis, oxidation, and photolysis.
Caption: Proposed degradation pathways for 4-(chloromethyl)thiazole.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a molecule.[4] Below are generalized protocols that can be adapted for 4-(chloromethyl)thiazole.
1. Hydrolytic Degradation (Acidic, Basic, and Neutral)
-
Objective: To assess the stability of 4-(chloromethyl)thiazole in aqueous solutions at different pH values.
-
Methodology:
-
Prepare stock solutions of 4-(chloromethyl)thiazole in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
For neutral hydrolysis, mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to an appropriate concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of 4-(chloromethyl)thiazole to oxidation.
-
Methodology:
-
Prepare a 1 mg/mL stock solution of 4-(chloromethyl)thiazole in acetonitrile.
-
Mix 1 mL of the stock solution with 9 mL of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).
-
At designated time points, take an aliquot and dilute it with the mobile phase for analysis.
-
Analyze the sample using HPLC-UV or LC-MS.
-
3. Photolytic Degradation
-
Objective: To determine the photosensitivity of 4-(chloromethyl)thiazole.
-
Methodology:
-
Prepare a solution of 4-(chloromethyl)thiazole in a photolytically stable solvent (e.g., acetonitrile or water) at a known concentration.
-
Expose the solution in a transparent container (e.g., quartz flask) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.
-
At various time intervals, withdraw samples from both the exposed and control solutions.
-
Analyze the samples by HPLC-UV or LC-MS to quantify the parent compound and detect any degradation products.
-
4. Thermal Degradation
-
Objective: To assess the stability of 4-(chloromethyl)thiazole in the solid state at elevated temperatures.
-
Methodology:
-
Place a known amount of solid 4-(chloromethyl)thiazole in a controlled temperature oven (e.g., 70°C).
-
Maintain the high temperature for a set period (e.g., 7 days).
-
At specific time points, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.
-
Analyze the solution by HPLC-UV or LC-MS to determine the extent of degradation.
-
Analytical Method Workflow
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[5][6]
Caption: General workflow for developing a stability-indicating analytical method.
Quantitative Data Summary
| Stress Condition | Parameter | Value | Degradation Product(s) |
| Hydrolysis | |||
| 0.1 N HCl, 60°C | Half-life (t½) | Data to be generated | 4-(Hydroxymethyl)thiazole |
| Water, 60°C | Half-life (t½) | Data to be generated | 4-(Hydroxymethyl)thiazole |
| 0.1 N NaOH, 60°C | Half-life (t½) | Data to be generated | 4-(Hydroxymethyl)thiazole |
| Oxidation | |||
| 3% H₂O₂, RT | % Degradation after 24h | Data to be generated | Thiazole-4-carbaldehyde, other oxidized species |
| Photolysis | |||
| UV/Vis Light | % Degradation after 24h | Data to be generated | Ring-cleavage products |
| Thermal | |||
| 70°C (solid state) | % Degradation after 7 days | Data to be generated | To be identified |
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Aryl-4-(chloromethyl)thiazole Intermediates
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 2-aryl-4-(chloromethyl)thiazole intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the standard purification techniques for 2-aryl-4-(chloromethyl)thiazole intermediates? A1: The most common purification methods are column chromatography and recrystallization.[1] The choice depends on the physical state of the crude product, the quantity of material, and the nature of the impurities. For thermally sensitive compounds, column chromatography at room temperature is often preferred over distillation, which may require high temperatures.[2]
Q2: What are the likely impurities in a crude sample of 2-aryl-4-(chloromethyl)thiazole? A2: Impurities can originate from unreacted starting materials (e.g., α-haloketones, thioamides), byproducts from side reactions, or product degradation.[1] Given the reactive nature of the chloromethyl group, byproducts could include dimers or products of reaction with nucleophilic solvents or reagents.
Q3: How stable is the 4-(chloromethyl)thiazole core during purification? A3: The thiazole ring itself is generally stable. However, the 4-(chloromethyl) group is a reactive benzylic-like halide. It can be susceptible to decomposition at elevated temperatures and reaction under strong acidic, basic, or nucleophilic conditions.[1][2] Care should be taken to use neutral conditions and avoid excessive heat during purification steps like distillation or high-temperature recrystallization. Some related structures are known to decompose during high-temperature rectification.[2]
Q4: My compound appears to be degrading on the silica gel column. What can I do? A4: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds. Consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the column packing solvent. Alternatively, using a different stationary phase such as neutral alumina or Florisil can be effective.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 2-aryl-4-(chloromethyl)thiazole intermediates.
Column Chromatography
Problem: Poor separation of the desired product from an impurity.
-
Possible Cause: The polarity of the eluent (solvent system) is not optimal.
-
Solution:
-
Optimize with TLC: Systematically test different solvent systems using Thin-Layer Chromatography (TLC). A good starting point for these compounds is a mixture of hexane and ethyl acetate.[1]
-
Target Rf: Aim for an Rf value for your desired compound between 0.2 and 0.4 to achieve the best separation on the column.[1]
-
Use a Gradient: Start with a low-polarity eluent and gradually increase the polarity during the column run. This can help separate compounds with close Rf values.
-
Problem: The product is streaking or tailing on the TLC plate and column.
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel, or the sample is overloaded.
-
Solution:
-
Add a Modifier: Add a small amount (0.1-1%) of a modifier to your eluent. For potentially basic thiazole nitrogens, triethylamine can help prevent tailing. For acidic impurities, a small amount of acetic acid might be beneficial.
-
Reduce Sample Load: Ensure you are not loading too much crude material onto the column. A general rule is to use 25-50 g of silica for every 1 g of crude product.[1]
-
Problem: Low or no recovery of the product from the column.
-
Possible Cause: The product is irreversibly adsorbed onto the silica gel or has decomposed.
-
Solution:
-
Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.
-
Flush the Column: After the initial elution, try flushing the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if the compound can be recovered. This may, however, also elute strongly-bound impurities.
-
Recrystallization
Problem: The crude product "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated (supersaturated), the cooling rate is too rapid, or the solvent is unsuitable.
-
Solution:
-
Re-heat and Dilute: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent until the solution is clear.[1]
-
Slow Cooling: Allow the flask to cool slowly to room temperature, perhaps by insulating it, before moving it to an ice bath.[1]
-
Induce Crystallization: Scratch the inside of the flask at the liquid's surface with a glass rod or add a seed crystal of the pure compound.[1]
-
Change Solvent System: If the problem persists, the solvent may be inappropriate. Try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent where it is very soluble, and then slowly add a "poor," miscible solvent in which it is insoluble until the solution becomes slightly cloudy. Re-heat to clarify and cool slowly.[1] Common pairs include ethanol/water and ethyl acetate/hexane.[1]
-
Problem: Low recovery of pure crystals.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath or refrigerator to minimize the amount of product remaining in the solution.[1]
-
Minimize Wash Volume: Wash the filtered crystals with a very small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.[1]
-
Quantitative Data Summary
The following table summarizes purification data from representative syntheses of related thiazole compounds, illustrating common methods and achievable yields.
| Compound Class | Purification Method | Eluent / Solvent | Yield (%) | Reference |
| 2-Arylthiazole | Column Chromatography | Dichloromethane (CH₂Cl₂) | 62% | [3] |
| 2-Arylthiazole | Column Chromatography | 2% Ethyl Acetate / Hexane | 62% | [3] |
| 2-Arylthiazole | Column Chromatography | 10-20% Ethyl Acetate / Hexane | 73% | [3] |
| 2-Arylthiazole | Column Chromatography | 0.5% Ethyl Acetate / Hexane | 87% | [3] |
| Substituted Thiazole | Recrystallization | Dimethylformamide (DMF) | 82-90% | [4] |
Experimental Protocols
General Protocol for Column Chromatography
-
Solvent Selection: Use TLC to determine an appropriate eluent system (e.g., Hexane/Ethyl Acetate) that gives the target compound an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude 2-aryl-4-(chloromethyl)thiazole in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, slowly increase the proportion of the more polar solvent.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold. Test small amounts in test tubes to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to completely dissolve the solid, keeping the solution at or near its boiling point.[1]
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a minimal amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove all traces of solvent.
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for Coupling 4-(Chloromethyl)thiazoles
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with 4-(chloromethyl)thiazoles.
Frequently Asked Questions (FAQs)
Q1: Why can 4-(chloromethyl)thiazole be a challenging substrate in cross-coupling reactions? A1: The reactivity of 4-(chloromethyl)thiazole can be complex. The thiazole ring has distinct electronic properties: the C2 position is the most electron-deficient, C5 is electron-rich, and C4 is relatively neutral.[1][2] The chloromethyl group at the C4 position is primarily a reactive site for nucleophilic substitution. For cross-coupling reactions involving a halogen on the thiazole ring itself (e.g., at C2 or C5), the chloromethyl group can potentially coordinate with the metal catalyst through the chlorine atom or undergo side reactions, leading to catalyst inhibition or decomposition.[1]
Q2: Which type of reaction is most suitable for modifying the 4-(chloromethyl) group directly? A2: Nucleophilic substitution (SN2) is the most direct way to modify the 4-(chloromethyl) group. The chloride ion is a good leaving group, and the methylene carbon is susceptible to attack by a wide range of nucleophiles, such as alkoxides, thiolates, and amines, to form ethers, thioethers, and substituted amines, respectively.[3][4]
Q3: What are the key initial checks to perform when a coupling reaction fails or gives a low yield? A3: When encountering low yields, begin with a systematic check of your reagents and setup:
-
Reagent Quality: Ensure the 4-(chloromethyl)thiazole and coupling partner are pure. Phosphine ligands are particularly susceptible to oxidation.[5]
-
Catalyst Integrity: Palladium catalysts can degrade over time. Use fresh, properly stored catalysts or pre-catalysts.[5][6]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure the reaction vessel is properly purged with an inert gas like argon or nitrogen.[5][7]
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity and handled under anhydrous conditions where necessary.[5]
Q4: Can direct C-H activation be performed on a 4-(chloromethyl)thiazole derivative? A4: Direct C-H activation is a potential strategy, particularly at the electron-rich C5 position.[1][8] However, success is highly dependent on the catalyst system and reaction conditions. Nickel-based catalysts have shown effectiveness for C-H arylation of some thiazoles.[1] Optimization of the catalyst, ligand, base, and solvent is critical to achieve the desired regioselectivity and yield.[1]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
You are attempting to couple a halo-substituted 4-(chloromethyl)thiazole with a boronic acid, but you observe low to no product formation.
Possible Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The chloromethyl group or the thiazole nitrogen may be coordinating to the palladium center, inhibiting the catalytic cycle.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][6] These ligands can stabilize the active palladium catalyst and promote the oxidative addition and reductive elimination steps.[1] Using a well-defined pre-catalyst (e.g., XPhos Pd G3) can also improve results.[1][6]
-
-
Inefficient Oxidative Addition: The C-X bond (where X is Cl, Br) on the thiazole ring is not being effectively cleaved by the palladium catalyst.
-
Solution: The reactivity of aryl halides follows the trend I > Br > OTf >> Cl.[5] If using a chloro-substituted thiazole, a more active catalyst system, often requiring bulky, electron-rich ligands or N-heterocyclic carbenes (NHCs), is necessary.[7] Increasing the reaction temperature can also help overcome the activation energy barrier.[7]
-
-
Protodeboronation of Boronic Acid: The boronic acid is being replaced by a hydrogen atom, a common side reaction, especially with electron-deficient boronic acids.[5]
-
Inappropriate Base: The chosen base may be too weak to facilitate transmetalation or strong enough to cause substrate degradation.
Issue 2: Failure of Sonogashira Coupling
Your attempt to couple a halo-substituted 4-(chloromethyl)thiazole with a terminal alkyne results in starting material recovery or homocoupling of the alkyne (Glaser coupling).
Possible Causes & Solutions:
-
Ineffective Catalyst System: The standard Pd/Cu catalyst system may not be optimal for this specific substrate.
-
Poor Base Selection: The base is crucial for deprotonating the terminal alkyne but can also cause side reactions.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of the alkyne, especially when a copper co-catalyst is used.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Issue 3: Complications in Nucleophilic Substitution at the Chloromethyl Group
You are attempting to displace the chloride from the 4-(chloromethyl) group with a nucleophile, but the reaction is slow, incomplete, or yields byproducts.
Possible Causes & Solutions:
-
Low Nucleophile Reactivity: The chosen nucleophile may not be strong enough.
-
Inappropriate Solvent: The solvent can significantly impact the rate of SN2 reactions.
-
Solution: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free, increasing its reactivity and accelerating the reaction rate.[3] Protic solvents can solvate the nucleophile, reducing its reactivity.[3]
-
-
Side Reactions: The nucleophile or base may react with the thiazole ring itself, especially at the C2 position.
Data Presentation: Reaction Condition Tables
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-thiazoles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 18-22 | 70-90 | [10] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12-24 | 65-85 | [1] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Toluene/H₂O | 110 | 12 | 75-95 | [9] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 80-98 |[1][7] |
Table 2: Representative Conditions for Sonogashira Coupling of Halo-thiazoles
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ (2-5) | CuI (1-3) | Et₃N (2-3) | DMF or THF | 25-60 | 4-18 | 70-85 | [13][15] |
| [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP (2) | DMSO | 25 (rt) | 3-18 | 75-97 | [11] |
| Pd(PPh₃)₄ (5) | CuI (2.5) | Cs₂CO₃ (2) | H₂O (w/ surfactant) | 60 | 1-2 | 60-80 |[16] |
Table 3: Representative Conditions for Nucleophilic Substitution on 4-(Chloromethyl)thiazole
| Nucleophile | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Sodium thiophenolate | - | DMF | 25-50 | 2-6 | >90 | [3] |
| Sodium azide | - | DMF | 25-70 | 3-12 | 85-95 | [4] |
| Amine (R-NH₂) | K₂CO₃ (2) | Acetonitrile | 80 | 12 | 80-95 | [4] |
| Alcohol (R-OH) | NaH (1.1) | THF/DMF | 0-25 | 4-8 | 75-90 |[3] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-(chloromethyl)thiazole with Phenylboronic Acid This protocol is a general starting point and may require optimization.[1]
-
Materials: 2-Bromo-4-(chloromethyl)thiazole (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv), Anhydrous 1,4-dioxane.
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromo-4-(chloromethyl)thiazole, the phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon (repeat this process three times).
-
Under a positive flow of argon, add Pd₂(dba)₃ and SPhos to the tube.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Sonogashira Coupling of 2-Iodo-4-(chloromethyl)thiazole with Phenylacetylene This procedure is based on typical Sonogashira conditions.[13][15]
-
Materials: 2-Iodo-4-(chloromethyl)thiazole (1.0 equiv), Phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), CuI (1.5 mol%), Anhydrous triethylamine (Et₃N), Anhydrous DMF.
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-iodo-4-(chloromethyl)thiazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous DMF and anhydrous Et₃N via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Nucleophilic Substitution of 4-(Chloromethyl)thiazole with Sodium Thiophenolate This protocol is adapted from general procedures for SN2 reactions on similar substrates.[3]
-
Materials: 4-(Chloromethyl)thiazole (1.0 equiv), Thiophenol (1.05 equiv), Sodium hydroxide (1.1 equiv), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve thiophenol in ethanol.
-
Add sodium hydroxide and stir for 15 minutes at room temperature to form the sodium thiophenolate salt.
-
Add a solution of 4-(chloromethyl)thiazole in ethanol to the thiophenolate solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude thioether. Purify by column chromatography if necessary.
-
Visualizations
Caption: General workflow for troubleshooting low-yield coupling reactions.
Caption: Decision tree for selecting a reaction type.
Caption: Key factors influencing SN2 reactions on 4-(chloromethyl)thiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. 5-(Chloromethyl)-2-ethylthiazole | 861204-96-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
"overcoming low solubility of 2-(4-fluorophenyl)thiazole derivatives"
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of 2-(4-fluorophenyl)thiazole derivatives.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My 2-(4-fluorophenyl)thiazole derivative is precipitating out of my aqueous buffer during my in vitro assay. What are the initial steps I should take?
A: Precipitation is a common issue for hydrophobic compounds like thiazole derivatives.[1] The most direct initial approach is to use a co-solvent to prepare a high-concentration stock solution, which is then diluted into the aqueous assay medium.[1]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are standard choices due to their miscibility with water and general acceptance in cellular assays at low final concentrations.[1]
-
Critical Concentration: It is crucial to ensure the final concentration of the co-solvent in your assay is low (typically <0.5% v/v) to avoid artifacts or cellular toxicity.[1]
If co-solvents are ineffective or interfere with the assay, more advanced strategies such as pH modification or the use of cyclodextrins should be considered.
Q2: I've tried using DMSO, but my compound's solubility is still too low for the desired concentration range. What should I try next?
A: If co-solvents are insufficient, the next step is to evaluate the physicochemical properties of your specific derivative to select a more advanced solubilization technique. Key properties to consider are the compound's pKa (if ionizable) and thermal stability.
-
For Ionizable Compounds (Acidic or Basic): Adjusting the pH of the solution can significantly increase solubility.[2][3] Thiazole derivatives can be basic, and their solubility may increase in acidic solutions.[3]
-
For Thermally Stable Compounds: Solid dispersion technology, particularly using methods like hot-melt extrusion or solvent evaporation, is a powerful technique.[4][5]
-
For Thermally Labile Compounds: Techniques that do not require high heat, such as nanosuspension via high-pressure homogenization or inclusion complexation with cyclodextrins, are more suitable.[6][7]
Q3: My assay is highly sensitive to pH changes. How can I improve solubility without altering the pH of my buffer?
A: When pH modification is not an option, focus on formulation-based strategies that encapsulate or disperse the compound at a nanoscale.
-
Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate poorly soluble drug molecules, increasing their apparent water solubility.[7][8][9] This is a widely used method for various poorly soluble compounds.[7][10]
-
Nanosuspension: This technique reduces the drug particle size to the nanometer range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility.[6][11][12] This approach is suitable for compounds that are poorly soluble in both aqueous and organic media.[6]
-
Solid Dispersion: A solid dispersion consists of the drug dispersed within a hydrophilic carrier matrix.[13][14] When introduced to an aqueous medium, the carrier dissolves and releases the drug as very fine, often amorphous, particles, enhancing dissolution.[15]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the solubility of poorly soluble drugs like 2-(4-fluorophenyl)thiazole derivatives?
A: A variety of physical and chemical modification techniques are available to enhance the solubility of poorly water-soluble drugs.[15][16][17] These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, which enhances the dissolution rate.[6][10][17]
-
Crystal Habit Modification: This includes creating polymorphs, co-crystals, or amorphous solid dispersions. Amorphous forms are generally more soluble than their crystalline counterparts.[13][16]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[7][10]
-
Drug Dispersion in Carriers: Creating solid dispersions or solid solutions where the drug is molecularly dispersed in a hydrophilic carrier.[4][15][18]
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable drugs, changing the pH of the medium can convert the drug into a more soluble salt form.[2][10]
-
Salt Formation: Synthesizing a salt form of the drug, which often has higher solubility.[16]
-
Use of Co-solvents: Employing a water-miscible solvent in which the drug is more soluble.[17]
-
Q2: How do I choose the most appropriate solubility enhancement technique for my specific derivative?
A: The choice depends on the compound's physicochemical properties, the intended application (e.g., in vitro assay vs. in vivo formulation), and the required concentration. The following workflow provides a logical approach to decision-making.
Caption: Decision workflow for selecting a solubility enhancement method.
Q3: How does a solid dispersion improve solubility?
A: Solid dispersion is a technique where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[4][14] The improvement in solubility is attributed to several factors:
-
Reduced Particle Size: The drug is dispersed at a molecular or amorphous level within the carrier, leading to a significant increase in surface area upon dissolution of the carrier.[15]
-
Improved Wettability: Hydrophilic carriers improve the wettability of the hydrophobic drug.[5]
-
Amorphous State: The drug is often present in a high-energy amorphous state, which has higher apparent solubility and faster dissolution than the stable crystalline form.[15]
The mechanism involves the rapid dissolution of the hydrophilic carrier, which releases the drug as highly dispersed, fine particles, leading to a supersaturated solution.[13]
Caption: Mechanism of solubility enhancement by solid dispersion.
Q4: What are cyclodextrins and how do they work?
A: Cyclodextrins (CDs) are cyclic oligosaccharides derived from starch that have a truncated cone or toroidal shape.[9] This structure gives them a hydrophilic outer surface and a lipophilic (hydrophobic) central cavity.[8][9]
They improve the solubility of poorly water-soluble compounds by forming non-covalent "host-guest" inclusion complexes.[9] The hydrophobic drug molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"). The resulting complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the apparent aqueous solubility of the drug.[7][8]
Data Presentation: Illustrative Solubility Enhancement
The following table presents hypothetical, yet realistic, data to illustrate the potential improvements in aqueous solubility for a model 2-(4-fluorophenyl)thiazole derivative ("Compound FPT-123") using various techniques. Researchers should generate similar comparative data for their specific molecules.
| Technique | Carrier/Method | Apparent Solubility (µg/mL) | Fold Increase | Notes |
| Control | None (Micronized Powder) | 0.8 | 1.0 | Baseline solubility of the compound. |
| Co-solvency | 10% PEG 400 in water | 15.2 | 19 | Solubility is dependent on co-solvent concentration. |
| Solid Dispersion | PVP K30 (1:5 ratio) | 75.6 | 94.5 | Prepared by solvent evaporation.[4] |
| Nanosuspension | High-Pressure Homogenization | 42.1 | 52.6 | Stabilized with 0.5% Poloxamer 188.[6] |
| Inclusion Complex | Hydroxypropyl-β-Cyclodextrin | 98.4 | 123 | Stoichiometry and binding constant need to be determined.[7] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing solid dispersions in a laboratory setting.[5]
-
Dissolution: Accurately weigh the 2-(4-fluorophenyl)thiazole derivative and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000) in a predetermined ratio (e.g., 1:5 drug-to-carrier). Dissolve both components in a suitable volatile solvent (e.g., methanol, ethanol, or a dichloromethane/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a clear, solvent-free film is formed on the flask wall.
-
Drying: Further dry the solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask. Grind the resulting solid using a mortar and pestle.
-
Sieving and Storage: Pass the pulverized powder through a fine-mesh sieve (e.g., 80#) to obtain a uniform particle size.[4] Store the final product in a desiccator to protect it from moisture.
Protocol 2: Preparation of an Inclusion Complex with Cyclodextrin
This protocol details the kneading method for forming cyclodextrin complexes, which is simple and avoids large volumes of organic solvents.
-
Mixing: Place a 1:1 molar ratio of the 2-(4-fluorophenyl)thiazole derivative and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a glass mortar.
-
Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture to the mortar. Knead the mixture thoroughly with a pestle for 45-60 minutes to form a homogenous, paste-like consistency. Add more solvent mixture if necessary to maintain the consistency.
-
Drying: Transfer the paste to a petri dish and dry it in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverization and Storage: Pulverize the dried complex into a fine powder and store it in a sealed container in a desiccator.
Protocol 3: Preparation of a Nanosuspension by High-Pressure Homogenization
This "top-down" method is a common technique for producing drug nanosuspensions.[11][19]
-
Pre-suspension: Disperse the micronized 2-(4-fluorophenyl)thiazole derivative in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80). Stir this pre-suspension at high speed (e.g., 2000 rpm) for 30 minutes to ensure adequate wetting of the drug particles.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer.
-
Homogenization Cycles: Run multiple homogenization cycles (e.g., 10-20 cycles) at high pressure (e.g., 1500 bar). It is important to cool the system during the process to dissipate the generated heat.
-
Characterization: After homogenization, characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Storage: Store the final nanosuspension at 4°C. For long-term stability, the nanosuspension can be lyophilized into a solid powder.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. mdpi.com [mdpi.com]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. jddtonline.info [jddtonline.info]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. japer.in [japer.in]
- 16. brieflands.com [brieflands.com]
- 17. ijpbr.in [ijpbr.in]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eaapublishing.org [eaapublishing.org]
"challenges in the scale-up synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole"
Welcome to the technical support center for the synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of this important intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield in Hantzsch Thiazole Synthesis
-
Question: We are experiencing significantly lower than expected yields during the Hantzsch cyclization of 4-fluorothiobenzamide and 1,3-dichloroacetone. What are the likely causes and how can we improve the yield?
-
Answer: Low yields in the Hantzsch thiazole synthesis are a common issue, particularly during scale-up.[1] Several factors can contribute to this problem:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction often requires heating to proceed at an adequate rate.
-
Purity of Starting Materials: Impurities in either the 4-fluorothiobenzamide or 1,3-dichloroacetone can lead to side reactions and reduce the yield of the desired product.
-
Improper Stoichiometry: An incorrect molar ratio of the reactants can result in incomplete conversion of the limiting reagent.
-
Side Reactions: The formation of byproducts, such as isomeric thiazoles or degradation products, can consume starting materials and lower the yield.[1]
Troubleshooting Steps:
-
Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and solvent to identify the optimal conditions for your scale.
-
Ensure Purity of Reactants: Analyze the purity of your starting materials (4-fluorothiobenzamide and 1,3-dichloroacetone) using appropriate analytical techniques (e.g., NMR, HPLC, melting point) and purify if necessary.
-
Verify Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of one reagent may be beneficial, but this should be determined empirically.
-
Control Addition Rate: During scale-up, the exothermic nature of the reaction can become a significant issue. Slow, controlled addition of one reactant to the other, with efficient cooling, is crucial to prevent temperature spikes that can lead to side reactions.
-
Issue 2: Impurity Formation During Synthesis
-
Question: We are observing significant impurities in our crude product. What are the common byproducts in this synthesis and how can we minimize their formation?
-
Answer: Impurity formation is a frequent challenge. Common impurities can include:
-
Isomeric Thiazoles: Under certain conditions, particularly acidic conditions, the formation of 2-imino-2,3-dihydrothiazole isomers can occur.
-
Unreacted Starting Materials: Incomplete reaction will leave starting materials in the crude product.
-
Byproducts from Side Reactions: The highly reactive nature of the intermediates can lead to various side reactions, especially at elevated temperatures.
Mitigation Strategies:
-
Control of pH: Maintaining a neutral or slightly basic pH can help to suppress the formation of certain isomeric byproducts.
-
Temperature Control: Strict temperature control is essential to minimize the formation of degradation products and other side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive intermediates.
-
Purification: Effective purification of the crude product is critical. Recrystallization is often a suitable method for removing impurities at a larger scale.
-
Issue 3: Difficulties with the Chlorination Step
-
Question: The final chlorination step of 2-(4-fluorophenyl)-4-hydroxymethyl-1,3-thiazole using thionyl chloride is proving problematic, with low conversion and the formation of dark, tarry byproducts. How can we improve this step?
-
Answer: The chlorination of the hydroxymethyl group with thionyl chloride can be challenging, especially at scale.
-
Reaction Conditions: This reaction is often sensitive to temperature and the presence of impurities.
-
Thionyl Chloride Quality: The purity of the thionyl chloride used is important; older or decomposed thionyl chloride can lead to side reactions.
-
Byproduct Formation: The reaction generates sulfur dioxide (SO2) and hydrogen chloride (HCl) as byproducts, which can affect the reaction medium and potentially lead to degradation of the product.[2]
Recommendations:
-
Use Fresh, High-Purity Thionyl Chloride: Ensure the thionyl chloride is of high quality and has been stored properly.
-
Controlled Addition: Add the thionyl chloride dropwise at a low temperature (e.g., 0-5 °C) to control the exotherm and minimize side reactions.
-
Solvent Choice: Use an inert, anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Scavenging of Acidic Byproducts: In some cases, the addition of a non-nucleophilic base (e.g., pyridine, triethylamine) can help to neutralize the HCl generated and improve the reaction outcome. However, this must be done cautiously to avoid other side reactions.
-
Work-up Procedure: A careful aqueous work-up is necessary to remove excess thionyl chloride and acidic byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the scale-up of this compound?
A1: A common and effective two-step route for scale-up is:
-
Hantzsch Thiazole Synthesis: Reaction of 4-fluorothiobenzamide with 1,3-dichloroacetone to form the thiazole ring.
-
This route avoids a separate chlorination step , as the chloromethyl group is introduced directly from 1,3-dichloroacetone.
An alternative route involves the Hantzsch synthesis of 2-(4-fluorophenyl)-4-hydroxymethyl-1,3-thiazole followed by chlorination with a reagent like thionyl chloride. However, the direct route with 1,3-dichloroacetone is often more efficient for large-scale production.
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2: Several key safety precautions must be taken:
-
1,3-Dichloroacetone: This is a lachrymator and is toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thionyl Chloride: This reagent is corrosive and reacts violently with water, releasing toxic gases (SO2 and HCl).[3][4] It should be handled in a fume hood, and all equipment must be scrupulously dried before use.[2]
-
Exothermic Reactions: Both the Hantzsch synthesis and the chlorination step can be exothermic. Implement robust temperature control measures, such as slow reagent addition and efficient cooling systems, to prevent runaway reactions.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.
Q3: How can the purity of the final product be improved at a large scale?
A3: Recrystallization is a highly effective method for purifying crystalline solids at a large scale.[5] Key considerations for successful recrystallization include:
-
Solvent Selection: Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Cooling Rate: A slow and controlled cooling rate generally leads to the formation of larger, purer crystals.
-
Seeding: In some cases, adding a small seed crystal of the pure product can initiate crystallization and improve crystal quality.
-
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities from the mother liquor.
Data Presentation
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
| Parameter | Lab Scale (reported for analogous syntheses) | Pilot Scale (recommended starting points) |
| Solvent | Ethanol, THF, 1,4-Dioxane | Toluene, Isopropyl Acetate (IPA) |
| Temperature | Reflux (65-100 °C) | 50-80 °C (with controlled addition) |
| Reaction Time | 2-24 hours | 4-12 hours (monitor by HPLC) |
| Molar Ratio (Thioamide:Dihalo-compound) | 1:1 to 1:1.2 | 1:1.05 to 1:1.1 |
| Typical Yield | 60-90% | 75-85% (optimized) |
Table 2: Comparison of Chlorination Reagents for Hydroxymethylthiazole
| Reagent | Advantages | Disadvantages | Scale-Up Considerations |
| Thionyl Chloride (SOCl2) | Gaseous byproducts are easily removed.[2] | Corrosive, reacts violently with water.[4] Can lead to dark byproducts if not controlled. | Requires excellent moisture control and temperature management. Off-gassing needs to be safely handled. |
| Sulfuryl Chloride (SO2Cl2) | Can be a milder chlorinating agent in some cases. | Also corrosive and water-sensitive. | Similar handling precautions to thionyl chloride. |
| Phosphorus Trichloride (PCl3) | Effective for converting primary alcohols. | Corrosive, reacts with water. Byproducts can be more difficult to remove. | Requires careful work-up to remove phosphorus byproducts. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 4-fluorothiobenzamide from 4-fluorobenzonitrile
-
Setup: Equip a suitable, dry reactor with a mechanical stirrer, a gas inlet for nitrogen, a thermometer, and a reflux condenser.
-
Reagents: Charge the reactor with 4-fluorobenzonitrile (1.0 eq) and a suitable solvent such as toluene or o-xylene.
-
Thionating Agent: Add Lawesson's reagent (0.5-0.6 eq) portion-wise to the stirred solution. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter to remove any solid byproducts. The filtrate can be washed with an aqueous bicarbonate solution and then water.
-
Isolation: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Protocol 2: Scale-Up Hantzsch Synthesis of this compound
-
Setup: In a clean and dry reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, dissolve 4-fluorothiobenzamide (1.0 eq) in a suitable solvent like ethanol or isopropanol.
-
Reagent Addition: Slowly add a solution of 1,3-dichloroacetone (1.05 eq) in the same solvent to the stirred thioamide solution at room temperature over 1-2 hours. Monitor the internal temperature and apply cooling if necessary to maintain a temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (e.g., 60-70 °C) for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath. The product may precipitate. If not, carefully add the reaction mixture to cold water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and heptane.
Visualizations
References
"preventing degradation of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole during storage"
This technical support center provides guidance on preventing the degradation of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. For optimal preservation, storage in a tightly sealed container at 2-8°C is advised, protected from light and moisture.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors contributing to the degradation of this compound are exposure to elevated temperatures, light, moisture, and incompatible substances such as strong oxidizing agents. The chloromethyl group and the thiazole ring are particularly susceptible to degradation under these conditions.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation of similar compounds, potential degradation products may include:
-
Hydrolysis product: 4-(Hydroxymethyl)-2-(4-fluorophenyl)-1,3-thiazole, formed by the reaction of the chloromethyl group with water.
-
Oxidation products: The chloromethyl group may be oxidized to an aldehyde (4-formyl-2-(4-fluorophenyl)-1,3-thiazole) and subsequently to a carboxylic acid (2-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid). The thiazole ring itself can also undergo oxidation, potentially leading to ring-opened products.
-
Dimerization products: Reactive intermediates formed during degradation may lead to the formation of dimers or other oligomeric impurities.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). A stability-indicating method would show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Visual inspection for color change or clumping of the solid material can also be an initial indicator of degradation.
Q5: Is the fluorine atom on the phenyl ring susceptible to cleavage?
A5: The carbon-fluorine bond is generally very strong and stable.[1] However, under certain harsh conditions, such as high-energy photolysis or specific enzymatic reactions, cleavage of the C-F bond can occur, though this is less common compared to the degradation of the chloromethyl or thiazole moieties under typical storage conditions.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) | 1. Exposure to light and/or air (oxidation).2. Exposure to moisture (hydrolysis).3. Storage at elevated temperatures. | 1. Store the compound in an amber-colored, tightly sealed vial.2. Store in a desiccator to minimize moisture exposure.3. Ensure storage at the recommended temperature (2-8°C). |
| Inconsistent or poor results in experiments | 1. Degradation of the compound leading to lower purity.2. Presence of active degradation products that interfere with the assay. | 1. Verify the purity of the compound using a validated stability-indicating analytical method (e.g., UPLC-MS).2. If degradation is confirmed, use a fresh, properly stored batch of the compound.3. Consider potential interference from degradation products in the experimental design. |
| Appearance of new peaks in chromatogram during analysis | 1. On-column degradation.2. Degradation in the sample solution prior to injection.3. Contamination of the sample or analytical system. | 1. Use a mobile phase with appropriate pH and organic solvent composition.2. Prepare sample solutions fresh in a suitable, inert solvent and analyze them promptly. Protect solutions from light.3. Run a blank to check for system contamination. |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC-MS Method for this compound
This protocol provides a general method for the analysis of this compound and its potential degradation products. Note: This method is based on techniques used for similar compounds and must be fully validated for this specific molecule.
-
Instrumentation: UPLC system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 95% A, 5% B
-
Linearly increase to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Acquisition Mode: Full scan and data-dependent MS/MS for identification of degradation products.
-
Protocol 2: Forced Degradation Studies
To investigate the stability of this compound, forced degradation studies can be performed under various stress conditions.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1N NaOH.
-
Dilute with mobile phase to an appropriate concentration for UPLC-MS analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1N HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to an appropriate concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both samples by UPLC-MS.
-
Visualizations
Caption: Logical relationship for preventing degradation.
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways of the compound.
References
Technical Support Center: Refining Analytical Methods for Complex Thiazole Derivative Mixtures
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of complex thiazole derivative mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
Q1: My thiazole derivative isomers are co-eluting or showing poor resolution. What steps can I take to improve separation?
A1: Co-elution of isomers is a frequent challenge. A systematic approach to optimizing selectivity (α), efficiency (N), and retention factor (k') is necessary.[1][2][3]
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and may improve separation.[1]
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try the other.[1][4]
-
Adjust pH: For ionizable thiazole derivatives, minor changes in mobile phase pH can significantly alter retention and selectivity.[1][4]
-
Incorporate Additives: Use buffers or ion-pairing agents to influence the retention of charged compounds. For basic thiazoles, adding a competing base like triethylamine (TEA) can reduce peak tailing by masking active silanol sites on the stationary phase.[1]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider switching from a standard C18 column to one with different selectivity, such as a phenyl or cyano column, which can introduce different interaction mechanisms like π-π interactions.[2][4]
-
Adjust Temperature and Flow Rate:
Q2: I'm observing significant peak tailing for my basic thiazole compounds. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[1]
-
Solutions:
-
Mobile Phase Additives: Add a competing base like triethylamine (TEA) at a low concentration (0.1-0.5%) to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your basic analytes.[1]
-
Lower pH: If your analyte is stable, operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, thereby minimizing secondary interactions.
-
Change Column: Use an end-capped column or a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.
-
Q3: My retention times are drifting during my analytical run. What are the possible causes?
A3: Unstable retention times compromise peak identification and suggest issues with the method's robustness or the HPLC system itself.[1][6]
-
Common Causes & Solutions:
-
Column Temperature: Ensure a stable column temperature using a reliable column oven. Retention times can shift by 1-2% for every 1°C change.
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient mixer, ensure the proportioning valves are functioning correctly. Hand-mixing the mobile phase can be a good diagnostic step.
-
System Leaks: Check for any leaks in the system, from the pump heads to the detector. Leaks will cause pressure fluctuations and, consequently, retention time shifts.[6]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: My thiazole derivatives are polar and not volatile enough for GC analysis, resulting in poor peak shape or no elution. What should I do?
A1: Many thiazole derivatives, especially those with active hydrogens (-OH, -NH, -COOH, -SH groups), require derivatization to increase their volatility and thermal stability for GC analysis.[7][8][9]
-
Derivatization Strategy: Silylation is the most common method. It replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, which reduces polarity and hydrogen bonding.[7][10]
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. For sterically hindered groups, a catalyst like trimethylchlorosilane (TMCS) can be added.[11]
-
Procedure: The reaction must be carried out in anhydrous (dry) conditions, as silylating reagents react readily with water. The reaction time and temperature may need to be optimized for complete derivatization.[8][11]
-
Q2: How can I improve the separation of complex thiazole mixtures in my GC method?
A2: Improving GC separation involves optimizing the temperature program and column selection.
-
Temperature Program: Instead of a steep temperature ramp, try incorporating an isothermal hold at a temperature just below the elution temperature of your key analytes. This can often be enough to separate closely eluting pairs.
-
Column Selection: If you are using a standard non-polar column (e.g., DB-5ms), consider switching to a column with a different stationary phase polarity (e.g., a mid-polar or polar column like a WAX phase) to alter selectivity. Ensure the phase is compatible with your derivatized analytes.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The 1H NMR spectrum of my thiazole derivative mixture is too complex, with significant peak overlap. How can I resolve the individual structures?
A1: For complex mixtures where 1D NMR is insufficient, 2D NMR techniques are essential for structural elucidation.
-
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within individual molecules.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing a clear map of C-H bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different fragments of a molecule and establishing the overall carbon skeleton.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is invaluable for determining stereochemistry and the 3D structure of the molecule.[14]
-
By combining the information from these experiments, you can methodically assign the structure of each component in the mixture.
Sample Preparation & Matrix Effects
Q1: I'm analyzing thiazole derivatives in a biological matrix (e.g., plasma, urine) and observing ion suppression in my LC-MS analysis. How can I mitigate this?
A1: Ion suppression is a common matrix effect where co-eluting components from the sample interfere with the ionization of your target analyte.[15][16][17] The most effective way to combat this is through rigorous sample preparation.[15]
-
Effective Sample Cleanup Techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Cartridges can be chosen to selectively retain the thiazole derivatives while washing away interfering matrix components like phospholipids and salts.[15]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate thiazoles from polar or non-polar interferences based on their partitioning between two immiscible solvents.[15]
-
Protein Precipitation (for plasma/serum): While simple, it may not be sufficient to remove all interfering components. It is often used as a first step before SPE.[18]
-
-
Chromatographic Solutions:
-
Optimize your HPLC method to chromatographically separate your analyte from the regions where matrix components elute.
-
Consider using a different ionization source if available. Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[18]
-
Data Presentation: Method Optimization
The following tables summarize quantitative data for optimizing the separation of two isomeric thiazole derivatives (Isomer A and Isomer B).
Table 1: Effect of HPLC Column and Organic Modifier on Isomer Resolution (Rs)
| Column Type | Organic Modifier | Mobile Phase Composition (Organic:Aqueous) | Resolution (Rs) | Peak Tailing (Isomer B) |
|---|---|---|---|---|
| C18 (Standard) | Acetonitrile | 50:50 | 1.1 | 1.8 |
| C18 (Standard) | Methanol | 65:35 | 1.3 | 1.7 |
| Phenyl-Hexyl | Acetonitrile | 45:55 | 1.9 | 1.2 |
| Phenyl-Hexyl | Methanol | 60:40 | 1.6 | 1.3 |
| Cyano (CN) | Acetonitrile | 40:60 | 1.4 | 1.4 |
Aqueous Phase: 20 mM Phosphate Buffer, pH 3.0. Flow Rate: 1.0 mL/min. Temperature: 30°C.
Table 2: Impact of Sample Preparation on Matrix Effect in LC-MS/MS
| Sample Preparation Method | Matrix | Analyte Peak Area (Thiazole X) | Ion Suppression (%) |
|---|---|---|---|
| Protein Precipitation (Acetonitrile) | Plasma | 1,500,000 | 62.5% |
| Liquid-Liquid Extraction (LLE) | Plasma | 2,800,000 | 30.0% |
| Solid-Phase Extraction (SPE) | Plasma | 3,850,000 | 3.8% |
| Dilute-and-Shoot (1:10) | Urine | 2,100,000 | 47.5% |
| Solid-Phase Extraction (SPE) | Urine | 3,920,000 | 2.0% |
% Ion Suppression calculated relative to analyte in pure solvent (Peak Area = 4,000,000).
Experimental Protocols
Protocol 1: HPLC-UV Method for Separation of Thiazole Isomers
This protocol outlines a general method for separating a complex mixture of thiazole derivatives.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm (or as determined by analyte UV spectra).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the thiazole derivative mixture.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Use sonication if necessary.
-
Dilute the stock solution to a final concentration of 50 µg/mL using the initial mobile phase composition (90:10 A:B).
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.[1]
-
-
Method Validation:
-
Once the desired separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness according to established guidelines.
-
Protocol 2: Structure Elucidation of a Novel Thiazole Derivative by 2D NMR
This protocol provides a workflow for confirming the structure of a purified thiazole derivative.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent depends on the solubility of the compound.
-
-
NMR Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to get an initial overview of the structure.
-
Perform a series of 2D NMR experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-¹H COSY: To establish proton-proton connectivities.
-
¹H-¹³C HSQC: To identify one-bond proton-carbon correlations.
-
¹H-¹³C HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which are critical for assembling the molecular framework.
-
-
-
Data Analysis:
-
Process the 2D NMR data using appropriate software.
-
Start by identifying key functional groups and spin systems from the 1D and COSY spectra.
-
Use the HSQC spectrum to assign carbons directly attached to protons.
-
Systematically use the HMBC correlations to connect the different spin systems and quaternary carbons to build the final molecular structure.
-
Compare the observed chemical shifts with literature values for similar thiazole structures to confirm assignments.[12][19]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
Confirming the Structure of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole Derivatives: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the structural confirmation of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole and its derivatives. Supporting experimental data from analogous compounds is presented to offer a clear framework for researchers in the field. The structural elucidation of these compounds is critical for their advancement as potential therapeutic agents.
The synthesis of 2,4-disubstituted thiazole derivatives, such as the target compound, is commonly achieved through the Hantzsch thiazole synthesis.[1][2][3] This method involves the condensation of a thioamide with an α-haloketone. For the synthesis of this compound, 4-fluorobenzothioamide would be reacted with 1,3-dichloroacetone. The resulting structure is then confirmed using a combination of spectroscopic methods.
Comparative Analysis of Analytical Techniques
The unambiguous determination of the molecular structure of novel thiazole derivatives relies on a combination of modern analytical techniques. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Infrared (IR) spectroscopy provides valuable information about the functional groups present.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Provides information on the number, chemical environment, and connectivity of protons. | Excellent for determining the substitution pattern on the aromatic and thiazole rings. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR | Identifies the different carbon environments within the molecule. | Confirms the number of unique carbon atoms and provides information about their hybridization. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | High-resolution mass spectrometry (HRMS) can confirm the elemental composition. | Does not provide direct information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Quick and non-destructive method to confirm the presence of key bonds like C=N, C-Cl, and C-F. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state. | Unambiguous determination of bond lengths, bond angles, and stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Data from Analogous Compounds
Table 1: Typical ¹H NMR Spectral Data of 2,4-Disubstituted Thiazole Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Thiazole-H (at C5) | 6.5 - 8.0 | Singlet | The chemical shift is influenced by the substituent at C4. |
| Aromatic-H | 7.0 - 8.5 | Multiplet | The splitting pattern depends on the substitution of the phenyl ring. |
| -CH₂Cl | 4.5 - 5.0 | Singlet | Characteristic singlet for the chloromethyl group. |
Table 2: Typical ¹³C NMR Spectral Data of 2,4-Disubstituted Thiazole Derivatives
| Carbon | Chemical Shift (δ, ppm) | Notes |
| Thiazole C2 | 160 - 175 | Chemical shift is sensitive to the substituent at C2. |
| Thiazole C4 | 140 - 155 | |
| Thiazole C5 | 110 - 125 | |
| Aromatic Carbons | 115 - 140 | The carbon attached to fluorine will show a characteristic C-F coupling. |
| -CH₂Cl | 40 - 50 |
Table 3: Typical Mass Spectrometry and IR Data
| Technique | Observation | Interpretation |
| MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. | Confirms the molecular mass of the compound. |
| HRMS | Exact mass measurement consistent with the elemental formula (C₁₀H₇ClFNS). | Provides strong evidence for the elemental composition. |
| IR (cm⁻¹) | ~1600 (C=N stretch), ~1500 (Aromatic C=C stretch), ~750 (C-Cl stretch), ~1200 (C-F stretch) | Presence of characteristic functional groups. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[9]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
Data Processing: Process the acquired data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI). Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated mass for the proposed elemental formula.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Workflow
The following diagrams illustrate the general synthesis and analytical workflow for confirming the structure of this compound derivatives.
Caption: General workflow for the Hantzsch synthesis of the target thiazole derivative.
Caption: Analytical workflow for the structural confirmation of the synthesized compound.
References
- 1. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of 4-Chlorophenyl vs. 4-Fluorophenyl Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into the structure of pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of the biological activities of thiazole derivatives functionalized with a 4-chlorophenyl group versus those with a 4-fluorophenyl moiety. By examining experimental data from various studies, we aim to elucidate the impact of these specific halogen substitutions on the antimicrobial, anticancer, and enzyme inhibitory properties of this important class of heterocyclic compounds.
Data Presentation: A Quantitative Comparison
The biological activity of 4-halophenyl thiazole derivatives is profoundly influenced by the nature of the halogen substituent. The following tables summarize the quantitative data from various studies, offering a direct comparison of the efficacy of 4-chloro versus 4-fluorophenyl thiazole derivatives in different biological assays.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating greater efficacy.
| Compound Class | Organism | 4-Chlorophenyl Derivative (MIC in µg/mL) | 4-Fluorophenyl Derivative (MIC in µg/mL) | Reference |
| 2,5-disubstituted-4-thiazolidinones | Bacillus subtilis | Data not specified | Marked influence on activity | [1][2][3] |
| 2,5-disubstituted-4-thiazolidinones | Staphylococcus aureus | Data not specified | Marked influence on activity | [1][2][3] |
| 2,5-disubstituted-4-thiazolidinones | Pseudomonas aeruginosa | Data not specified | Marked influence on activity | [1][2][3] |
| 2,5-disubstituted-4-thiazolidinones | Escherichia coli | Data not specified | Marked influence on activity | [1][2][3] |
| Thiazole-1,3,5-triazine hybrids | Plasmodium falciparum (Chloroquine-sensitive) | IC50: 10.03 - 54.58 | IC50: 10.03 - 54.58 | [4] |
| Thiazole-1,3,5-triazine hybrids | Plasmodium falciparum (Chloroquine-resistant) | IC50: 11.29 - 40.92 | IC50: 11.29 - 40.92 | [4] |
Note: Some studies indicate a "marked influence" without providing specific quantitative data in the abstract.[1][2][3] In some instances, the presence of a 4-chloro substituent was found to be responsible for antibacterial activity, while a 4-fluoro group led to inactivation of the compounds.[5]
Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Cell Line | 4-Chlorophenyl Derivative (IC50 in µM) | 4-Fluorophenyl Derivative (IC50 in µM) | Reference |
| 1,2,4-Thiadiazole-1,2,4-triazole derivatives | MCF-7 (Breast Cancer) | 1.02 ± 0.65 | Data not available | [6] |
| 1,2,4-Thiadiazole-1,2,4-triazole derivatives | A549 (Lung Cancer) | 1.69 ± 0.13 | Data not available | [6] |
| 1,2,4-Thiadiazole-1,2,4-triazole derivatives | DU145 (Prostate Cancer) | 2.13 ± 1.98 | Data not available | [6] |
| Thiazole-based sulfonamides | MCF-7 (Breast Cancer) | 18.53 (as a silver complex) | Data not available | [7] |
Note: Direct comparative data for 4-fluoro derivatives was not consistently available in the reviewed literature for anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments typically cited in the evaluation of these compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds (4-chlorophenyl and 4-fluorophenyl thiazole derivatives) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis, biological screening, and analysis of novel thiazole derivatives.
Putative Signaling Pathway Inhibition by Thiazole Derivatives
Caption: A diagram illustrating the potential inhibition of a protein kinase signaling pathway by thiazole derivatives, leading to anticancer effects.[8][9][10]
Conclusion
The substitution of a 4-chlorophenyl versus a 4-fluorophenyl group on a thiazole scaffold can significantly modulate its biological activity. The available literature suggests that the specific halogen and its position are critical determinants of efficacy and spectrum of activity. For antimicrobial applications, the choice between chlorine and fluorine is highly dependent on the target microorganism, with some studies indicating a superior effect for chloro-derivatives while others suggest a beneficial synergistic effect when both are present.[1][5] In the context of anticancer activity, while data is more limited for direct comparisons, 4-chlorophenyl thiazole derivatives have demonstrated potent inhibitory effects against various cancer cell lines.[6][7]
The higher electronegativity and smaller size of fluorine compared to chlorine can lead to differences in binding interactions with target enzymes and receptors, as well as altered pharmacokinetic properties such as membrane permeability and metabolic stability. Further head-to-head comparative studies with a broader range of derivatives are necessary to establish definitive structure-activity relationships and to guide the rational design of future 4-halophenyl thiazole-based therapeutic agents.
References
- 1. (PDF) Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study (2012) | Pooja Chawla | 25 Citations [scispace.com]
- 2. [PDF] Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
In Vitro Validation of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole as a Kinase Inhibitor: A Comparative Guide
Disclaimer: As of this writing, specific in vitro kinase inhibition data for the compound 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is not extensively available in publicly accessible literature. This guide, therefore, presents a hypothetical in vitro validation framework. It outlines the established methodologies and comparative data structure necessary for evaluating its potential as a kinase inhibitor. The comparative data for known inhibitors is based on published findings, while the data for the compound of interest is illustrative.
This document provides a comprehensive comparison of the hypothetical kinase inhibitor, this compound, against a panel of well-characterized, commercially available kinase inhibitors. The objective is to offer a clear, data-driven perspective on its potential potency and selectivity for researchers, scientists, and drug development professionals.
Comparative Analysis of Kinase Inhibitory Activity
To ascertain the inhibitory potential of this compound, its activity would be profiled against a panel of kinases and compared with standard inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Hypothetical IC50 Values for this compound vs. Reference Inhibitors
| Kinase Target | This compound (IC50 in nM) | Reference Inhibitor | Reference IC50 (nM) |
| CDK2 | 85 (Hypothetical) | Roscovitine | 880 |
| GSK3β | 120 (Hypothetical) | CHIR-99021 | 70 |
| p38α | 550 (Hypothetical) | SB203580 | 300-500 |
| Src | >10,000 (Hypothetical) | Dasatinib | <1 |
| Pim1 | 780 (Hypothetical) | SGI-1776 | 7 |
Note: IC50 values for reference inhibitors are approximate and can vary based on assay conditions.[1][2]
Experimental Protocols
The determination of IC50 values is critical for inhibitor characterization. The following is a detailed protocol for an in vitro kinase assay, which is a common method for assessing the potency of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This method quantifies the amount of ADP produced during a kinase reaction, which is then converted into a luminescent signal.
Materials and Reagents:
-
Recombinant human kinases (e.g., CDK2/Cyclin A, GSK3β, p38α)
-
Kinase-specific substrate peptides
-
This compound
-
Reference kinase inhibitors
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
100% DMSO (Dimethyl sulfoxide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and reference inhibitors in 100% DMSO. Create a serial dilution of the compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.[3]
-
Assay Plate Setup: Add 1 µL of the serially diluted test compound or DMSO (for controls) to the wells of a 384-well plate.[3]
-
Enzyme Preparation: Dilute the stock of the recombinant kinase in the 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase buffer. The final concentration of ATP should ideally be close to its Km value for the specific kinase.[3][4]
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[3]
-
-
Signal Detection:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Molecular Interactions and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: General experimental workflow for in vitro kinase inhibitor screening.
Many kinase inhibitors target specific nodes within signaling cascades that are often dysregulated in diseases like cancer.[5][6] The MAPK/Erk pathway is a crucial signaling route that regulates cell proliferation, differentiation, and survival.
Caption: A simplified diagram of the MAPK/Erk signaling pathway.
Conclusion
The thiazole moiety is a recognized pharmacophore present in numerous biologically active compounds, including approved kinase inhibitors like Dasatinib.[7][8] While the specific compound this compound requires empirical testing, its structural features suggest that it is a candidate for kinase inhibitory activity. The protocols and comparative framework detailed in this guide provide a robust starting point for its in vitro validation. Further studies, including broad kinase screening and cell-based assays, would be necessary to fully elucidate its biological activity and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. "Inhibitors of Protein Kinase Signaling Pathways Emerging Therapies for" by Thomas Force, Keisuke Kuida et al. [digitalcommons.chapman.edu]
- 7. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative study of different synthetic routes to 2,4-disubstituted thiazoles"
A Comparative Guide to the Synthetic Routes of 2,4-Disubstituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2,4-disubstituted thiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The efficient and versatile synthesis of these molecules is therefore of paramount importance. This guide provides an objective comparison of various synthetic routes to 2,4-disubstituted thiazoles, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Classical Synthetic Routes
The traditional methods for thiazole synthesis have been refined over many years and remain widely used due to their reliability and accessibility.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first reported in 1887, is the most common and versatile method for the synthesis of thiazoles. It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.
Advantages:
-
High yields for a wide range of substrates.
-
Readily available starting materials.
-
Simple reaction conditions.
Disadvantages:
-
The use of α-halocarbonyl compounds, which can be lachrymatory and irritating.
-
Limited substitution patterns are directly accessible.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds. While this method primarily yields 5-amino substituted thiazoles, variations can lead to 2,4-disubstituted products.
Advantages:
-
Mild reaction conditions, often at room temperature.
-
Good yields for the synthesis of 5-aminothiazoles.
Disadvantages:
-
Limited scope for direct synthesis of diverse 2,4-disubstituted thiazoles without a 5-amino group.
-
The use of odorous sulfur-containing reagents.
Gabriel Thiazole Synthesis
The Gabriel synthesis involves the cyclization of α-acylaminoketones with a phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.
Advantages:
-
Provides a route to thiazoles with specific substitution patterns.
Disadvantages:
-
Requires high reaction temperatures (typically around 170 °C).
-
The use of stoichiometric amounts of phosphorus pentasulfide can lead to difficult purification.
Modern Synthetic Routes
Recent advancements in synthetic methodology have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of 2,4-disubstituted thiazoles.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate the Hantzsch thiazole synthesis and other related reactions, often leading to higher yields in shorter reaction times.
Advantages:
-
Drastically reduced reaction times (minutes instead of hours).
-
Improved yields and cleaner reaction profiles.
-
Potential for solvent-free reactions.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scalability can be a concern for industrial applications.
Green Synthetic Approaches
In line with the principles of green chemistry, several environmentally benign methods have been developed. These often involve the use of non-toxic solvents (like water or ethanol), reusable catalysts, and solvent-free conditions (grinding).
Advantages:
-
Reduced environmental impact.
-
Often simpler work-up procedures.
-
Can lead to high yields under mild conditions.
Disadvantages:
-
Catalyst development and optimization may be required.
-
Substrate scope may be more limited compared to classical methods.
Synthesis via α-Diazoketones
A modern variation of the Hantzsch synthesis utilizes stable and convenient α-diazoketones as alternatives to α-haloketones.
Advantages:
-
Avoids the use of lachrymatory α-haloketones.
-
Offers a versatile and scalable one-pot procedure.
-
Mild reaction conditions and good to excellent yields.
Disadvantages:
-
α-Diazoketones may require careful handling due to their potential instability.
Quantitative Comparison of Synthetic Routes
The following tables summarize quantitative data for the synthesis of representative 2,4-disubstituted thiazoles via different methods, allowing for a direct comparison of their efficiency.
Table 1: Hantzsch Thiazole Synthesis
| R¹ | R² | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ph | NH₂ | 2-Bromoacetophenone, Thiourea | Methanol | 100 | 0.5 | 99 | |
| 4-Cl-Ph | Me | 2-Bromo-1-(4-chlorophenyl)ethanone, Thioacetamide | Ethanol | Reflux | 3 | 85 | |
| 4-MeO-Ph | Et | 2-Bromo-1-(4-methoxyphenyl)ethanone, Thiopropionamide | Ethanol | Reflux | 4 | 82 |
Table 2: Microwave-Assisted Hantzsch Synthesis
| R¹ | R² | Reagents | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Ph | NH₂ | 2-Bromoacetophenone, Thiourea | Ethanol | 150 | 2 | 92 | |
| 4-NO₂-Ph | NH₂ | 2-Bromo-1-(4-nitrophenyl)ethanone, Thiourea | DMF | 300 | 5 | 95 | |
| 2-Naphthyl | Me | 2-Bromo-1-(naphthalen-2-yl)ethanone, Thioacetamide | Ethanol | 200 | 3 | 88 |
Table 3: Green Synthesis (Grinding)
| R¹ | R² | Reagents | Catalyst | Temp. | Time (min) | Yield (%) | Reference |
| Ph | NH₂ | Phenacyl bromide, Thiourea | None | RT | 5 | 93 | |
| 4-Br-Ph | Me | 2-Bromo-1-(4-bromophenyl)ethanone, Thioacetamide | None | RT | 7 | 91 | |
| 4-Me-Ph | NH₂ | 2-Bromo-1-(p-tolyl)ethanone, Thiourea | None | RT | 6 | 94 |
Table 4: Synthesis via α-Diazoketones
| R¹ | R² | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ph | NH₂ | 2-Diazoacetophenone, Thiourea | TfOH | DCE | 60 | 2 | 95 | |
| 4-CF₃-Ph | Ph | 2-Diazo-1-(4-(trifluoromethyl)phenyl)ethanone, Thiobenzamide | TfOH | DCE | 60 | 3 | 88 | |
| Thien-2-yl | NH₂ | 1-(Thiophen-2-yl)-2-diazoethanone, Thiourea | TfOH | DCE | 60 | 2.5 | 92 |
Experimental Protocols
Hantzsch Synthesis of 2-Amino-4-phenylthiazole
In a round-bottom flask, 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) are dissolved in ethanol (20 mL). The mixture is refluxed for 2 hours. After cooling to room temperature, the reaction mixture is poured into a solution of sodium bicarbonate to neutralize the hydrobromic acid formed. The resulting precipitate is filtered, washed with water, and dried to afford the crude product. Recrystallization from ethanol yields pure 2-amino-4-phenylthiazole.
Microwave-Assisted Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole
In a microwave vial, 2-bromo-1-(4-nitrophenyl)ethanone (2.44 g, 10 mmol) and thiourea (0.76 g, 10 mmol) are suspended in dimethylformamide (10 mL). The vial is sealed and subjected to microwave irradiation at 150 °C for 5 minutes. After cooling, the mixture is poured into ice water. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the desired product.
Green Synthesis of 2-Amino-4-phenylthiazole by Grinding
Phenacyl bromide (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) are placed in a mortar and ground together with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by TLC. Upon completion, the solid mass is washed with a saturated solution of sodium bicarbonate and then with water. The solid is then dried to yield the product.
Synthesis of 2-Amino-4-phenylthiazole via α-Diazoketone
To a solution of 2-diazoacetophenone (1.46 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 1,2-dichloroethane (20 mL) is added trifluoromethanesulfonic acid (TfOH, 10 mol%). The mixture is stirred at 60 °C for 2 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography.
Visualization of Synthetic Pathways
Logical Workflow for Selecting a Synthetic Route
Caption: A decision-making workflow for selecting a suitable synthetic route.
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch thiazole synthesis.
Cook-Heilbron Thiazole Synthesis Mechanism
Caption: Mechanism of the Cook-Heilbron synthesis.
Synthesis of 2,4-Disubstituted Thiazoles via α-Diazoketones
Caption: Mechanism of thiazole synthesis from α-diazoketones.
Cross-Validation of Analytical Techniques for Thiazole Compound Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of thiazole compounds is paramount. This guide provides an objective comparison of four common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry—for the quantitative analysis of thiazole-containing molecules. This comparison is supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for specific research needs.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for thiazole compound analysis is a critical decision that influences data quality, sensitivity, and specificity. The following table summarizes the key performance parameters of HPLC-UV, GC, LC-MS/MS, and UV-Vis spectrophotometry for the analysis of a representative thiazole compound, Thiamine (Vitamin B1). It is important to note that these values are compiled from various studies and serve as a comparative baseline.
| Parameter | HPLC-UV | Gas Chromatography (GC) | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (Range) | 10-200 µg/ml | Derivatization-dependent | 1.25–1250 ng/mL | 5-35 µg/ml |
| Correlation Coefficient (r²) | > 0.999 | Derivatization-dependent | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 1.51 µg/mL | Derivatization-dependent | 0.2 ng/ml | 0.41 µg/mL |
| Limit of Quantification (LOQ) | 4.57 µg/mL | Derivatization-dependent | 3 nmol/L | 1.38 µg/mL |
| Accuracy (% Recovery) | 95.02 to 101.43% | Derivatization-dependent | 99.6% | ~100% |
| Precision (%RSD) | < 2% | Derivatization-dependent | < 9.4% | 0.51% |
| Specificity/Selectivity | Good, dependent on chromatographic separation | High, especially with MS detector | Very High | Low, susceptible to interference |
| Throughput | Moderate | Moderate to High | High | High |
| Cost | Moderate | Low to Moderate | High | Low |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of thiazole compounds using the four discussed techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of thiazole derivatives in pharmaceutical formulations.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 x 4.6mm, 5µm).
-
Mobile Phase: A mixture of a buffer (e.g., pH 3.5 phosphate buffer) and an organic solvent (e.g., methanol) in a 95:5 ratio.
-
Flow Rate: 1.5 ml/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the thiazole compound in the mobile phase to a known concentration.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute the stock solution with the mobile phase to fall within the linear range of the calibration curve.
-
Filter the final solution through a 0.22 µm nylon filter before injection.
-
-
Validation: The method should be validated according to ICH guidelines for parameters including linearity, accuracy, precision, specificity, LOD, and LOQ.
Gas Chromatography (GC)
GC analysis of polar, non-volatile thiazole compounds like thiamine often requires derivatization to increase volatility and thermal stability.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A suitable column for the analysis of the derivatized amine (e.g., a column for polar compounds).
-
Carrier Gas: Helium at a flow rate of 40 ml/min.
-
Derivatization (Example with Trifluoroacetyl Derivatives):
-
Mix the amine sample with an excess of a derivatizing agent (e.g., trifluoroacetic anhydride).
-
The reaction can be performed in an appropriate solvent.
-
The resulting trifluoroacetyl derivatives are more volatile and suitable for GC analysis.
-
-
Temperature Program: An initial oven temperature followed by a programmed ramp to a final temperature to ensure separation of the derivatized analyte from other components.
-
Injection: A split or splitless injection depending on the concentration of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of thiazole compounds in complex matrices like biological fluids.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for quantitative analysis. The transitions of the parent ion to specific daughter ions for the thiazole analyte and an internal standard are monitored.
-
Sample Preparation (for plasma samples):
-
Protein precipitation is a common method. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant containing the analyte is then diluted and injected into the LC-MS/MS system.
-
UV-Vis Spectrophotometry
This is a simple and cost-effective method for the quantification of thiazole compounds with a suitable chromophore.
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Solvent: A solvent in which the thiazole compound is soluble and stable (e.g., 0.1M HCl for thiamine).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of the thiazole compound by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
-
Sample Preparation: Dissolve the sample in the chosen solvent and dilute to a concentration that falls within the linear range of the calibration curve.
Visualizing Workflows and Pathways
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of the analytical techniques discussed.
Caption: Workflow for cross-validation of analytical techniques.
Signaling Pathway Inhibition by Thiazole Derivatives
Several thiazole-containing drugs, such as Dasatinib, are known to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by Dasatinib.
Assessing the Selectivity of 4-(Fluorophenyl)thiazole-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(fluorophenyl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. A critical aspect of the preclinical development of these inhibitors is the rigorous assessment of their selectivity. High selectivity for the intended target enzyme over other related or unrelated enzymes is paramount to minimizing off-target effects and ensuring a favorable safety profile. This guide provides a comparative overview of the selectivity of 4-(fluorophenyl)thiazole-based inhibitors against various enzyme classes, supported by experimental data and detailed methodologies.
Kinase Inhibitors
Kinases are a major class of enzymes targeted by 4-(fluorophenyl)thiazole-based inhibitors. The high degree of structural similarity within the human kinome presents a significant challenge in achieving selectivity. The following tables summarize the inhibitory activity and selectivity of representative compounds against different kinases.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase implicated in cell cycle progression and apoptosis, making it an attractive target in oncology. While some bis-thiazole derivatives show potent Pim-1 inhibition, they can exhibit cross-reactivity with other Pim isoforms.[1]
| Compound | Target | IC50 (µM) | Off-Target | IC50 (µM) | Selectivity | Reference |
| Derivative 3b | Pim-1 | 0.32 | - | - | - | [1] |
| Derivative 8b | Pim-1 | 0.24 | - | - | - | [1] |
| Thiazolidinedione VIIa-c | Pim-1 | Nanomolar range | Pim-2, Pim-3 | Appreciable inhibition | Non-selective | [1] |
| Thiazole VIIIa-b | Pim-1 | Nanomolar range | Pim-2, Pim-3 | Appreciable inhibition | Non-selective | [1] |
Dual CK2 and GSK3β Kinase Inhibitors
Casein kinase 2 (CK2) and glycogen synthase kinase 3β (GSK3β) are two other serine/threonine kinases involved in a multitude of cellular processes. Dual inhibition of these kinases is being explored as a therapeutic strategy in certain diseases. A series of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been evaluated for their dual inhibitory activity.[2]
| Compound | CK2 IC50 (µM) | GSK3β IC50 (µM) | Reference |
| 1g | 1.9 | 0.67 | [2] |
| 2g | < 3 | < 3 | [2] |
| 1d | < 8 | < 8 | [2] |
| 1h | < 8 | < 8 | [2] |
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses. 4-Phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 MAP kinase.[3]
| Compound | p38 MAP Kinase Inhibition | TNF-α Release Inhibition | Oral Activity | Reference |
| 7g | Potent in vitro | Potent in vitro | Lead candidate | [3] |
| 10b | Potent in vitro | Potent in vitro | Orally active in mice | [3] |
Akt Inhibitors
The Akt (Protein Kinase B) signaling pathway is crucial for cell survival and proliferation, and its dysregulation is common in cancer. Certain 2-hydrazinyl-4-(4-cyanophenyl)thiazole derivatives have been investigated as Akt inhibitors.[4]
| Compound | Target Cell Line | IC50 (µg/mL) | Selectivity | Reference |
| Compound 6 | A549 (Lung adenocarcinoma) | 12.0 ± 1.73 | Selective (NIH/3T3 IC50 > 500 µg/mL) | [4] |
| C6 (Rat glioma) | 3.83 ± 0.76 |
Phosphatase Inhibitors
Protein tyrosine phosphatases (PTPs) are another important class of enzymes for which 4-(fluorophenyl)thiazole-based inhibitors have been developed. Achieving selectivity among the highly conserved PTP family is a key challenge.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Several studies have reported on 4-thiazolinone and other thiazole derivatives as PTP1B inhibitors with good selectivity.[5]
| Compound Class | Target | IC50 | Selectivity | Reference |
| 4-Thiazolinone derivatives | PTP1B | Good inhibitory activity | High selectivity against other PTPs | [5] |
| Compound 7p | PTP1B | 0.92 µM | High selectivity | [5] |
| Methyl salicylate based thiazoles | PTP1B | Submicromolar (e.g., 3j: 0.51 µM) | Highly selective towards T47D cancer cells | [6] |
Other Enzyme Inhibitors
The versatility of the 4-(fluorophenyl)thiazole scaffold extends to inhibitors of other enzyme classes as well.
α-Amylase Inhibitors
α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Fluorinated hydrazinylthiazole derivatives have shown potent α-amylase inhibitory activity.[7]
| Compound Series | Target | IC50 Range | Standard | Standard IC50 | Reference |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (3a–o) | α-Amylase | Moderate to high | Acarbose | 5.55 ± 0.06 μM | [7] |
Experimental Protocols
The assessment of inhibitor selectivity involves a tiered approach, starting with primary screening against the target enzyme, followed by broader screening against a panel of related and unrelated enzymes.
Primary Enzyme Inhibition Assay (IC50 Determination)
This assay determines the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
General Protocol:
-
Reagents and Buffers: Prepare the appropriate assay buffer, enzyme solution, substrate solution, and a stock solution of the 4-(fluorophenyl)thiazole-based inhibitor in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Prepare a series of dilutions of the inhibitor from the stock solution.
-
Assay Reaction:
-
In a microplate, add the assay buffer, the enzyme solution, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiate the reaction by adding the substrate.
-
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Selectivity Profiling
To assess selectivity, the inhibitor is tested against a panel of other enzymes, typically at a fixed concentration or by determining the IC50 for each enzyme.
General Protocol:
-
Enzyme Panel Selection: Choose a panel of enzymes that are structurally related to the primary target (e.g., other kinases or phosphatases) and some that are unrelated to assess broad selectivity.
-
Single-Concentration Screening: Initially, screen the inhibitor at a single, relatively high concentration (e.g., 1 or 10 µM) against the enzyme panel to identify any significant off-target activity.
-
IC50 Determination for Off-Targets: For any enzymes that show significant inhibition in the single-concentration screen, perform a full IC50 determination as described in the primary assay protocol.
-
Selectivity Score Calculation: The selectivity can be quantified by calculating a selectivity index, which is the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target enzyme (Selectivity Index = IC50off-target / IC50on-target). A higher selectivity index indicates greater selectivity.
Visualizing the Selectivity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of enzyme inhibitors.
Caption: A generalized workflow for the assessment of enzyme inhibitor selectivity.
Conclusion
The 4-(fluorophenyl)thiazole scaffold has proven to be a versatile starting point for the development of inhibitors targeting a diverse range of enzymes. The data presented in this guide highlights the importance of comprehensive selectivity profiling in the early stages of drug discovery. While potent inhibitors have been identified for several enzyme classes, achieving high selectivity remains a key challenge that requires careful structural design and rigorous experimental validation. The methodologies and comparative data provided herein serve as a valuable resource for researchers working on the development of novel and selective 4-(fluorophenyl)thiazole-based enzyme inhibitors.
References
- 1. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation and molecular dynamics studies of 4-thiazolinone derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole: A Comparative Guide to Reproducibility
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic protocols for 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry. We delve into the reproducibility of established and modern synthetic methods, offering a clear comparison of their performance based on experimental data.
Performance Comparison of Synthetic Protocols
The choice of synthetic route can significantly impact yield, reaction time, and overall efficiency. Below is a summary of quantitative data for the classical Hantzsch thiazole synthesis and a modern microwave-assisted alternative. The data for the Hantzsch synthesis is based on protocols for structurally similar 2,4-disubstituted thiazoles, providing a reasonable benchmark for the synthesis of the target compound.
| Parameter | Hantzsch Thiazole Synthesis (Conventional Heating) | Microwave-Assisted Synthesis |
| Typical Yield | 60-80% | 85-95% |
| Reaction Time | 4-6 hours | 10-20 minutes |
| Reaction Temperature | Reflux (typically 60-80 °C) | 100-120 °C |
| Key Reagents | 2-bromo-1-(4-fluorophenyl)ethanone, 2-chloroethanethioamide, Ethanol | 2-bromo-1-(4-fluorophenyl)ethanone, 2-chloroethanethioamide, Ethanol (or solvent-free) |
| Reproducibility | Generally good, but can be sensitive to reaction conditions and scale. | Often higher due to precise temperature control and uniform heating. |
| Scalability | Well-established for various scales. | Can be limited by the size of the microwave reactor. |
Experimental Protocols
Detailed methodologies are crucial for reproducing synthetic outcomes. Here, we outline a representative protocol for the Hantzsch synthesis of a 4-(halomethyl)-2-aryl-1,3-thiazole and a general procedure for a microwave-assisted approach.
Protocol 1: Hantzsch Thiazole Synthesis (Conventional Heating)
This protocol is adapted from established procedures for the synthesis of analogous 2,4-disubstituted thiazoles.
Materials:
-
2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq)
-
2-chloroethanethioamide (1.1 eq)
-
Ethanol (solvent)
Procedure:
-
A solution of 2-bromo-1-(4-fluorophenyl)ethanone in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
2-chloroethanethioamide is added to the solution.
-
The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Protocol 2: Microwave-Assisted Synthesis
This generalized protocol is based on the principles of microwave-assisted organic synthesis, which has been shown to be effective for the rapid synthesis of thiazole derivatives.
Materials:
-
2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq)
-
2-chloroethanethioamide (1.1 eq)
-
Ethanol (or solvent-free)
Procedure:
-
In a dedicated microwave reactor vessel, 2-bromo-1-(4-fluorophenyl)ethanone and 2-chloroethanethioamide are combined.
-
A minimal amount of a polar solvent like ethanol can be added, or the reaction can be run under solvent-free conditions.
-
The vessel is sealed, and the reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes).
-
After the reaction is complete, the vessel is cooled to a safe temperature.
-
The reaction mixture is then worked up in a similar manner to the conventional protocol, with purification by column chromatography to yield the final product.
Workflow for Reproducibility Assessment
To systematically evaluate the reproducibility of different synthesis protocols, a logical workflow is essential. The following diagram illustrates the key stages of such an assessment.
Comparative Docking Analysis of 2-(4-fluorophenyl)thiazole Analogs: A Guide for Researchers
Data Summary of Docking Studies
The following table summarizes the docking performance of various 2-(4-fluorophenyl)thiazole derivatives against their respective biological targets. Docking scores, represented as binding energies (in kcal/mol) or other scoring functions (e.g., MolDock Score), indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values and higher absolute MolDock scores generally suggest more favorable interactions.[1][2]
| Compound/Analog | Target Protein (PDB ID) | Docking Score/Binding Energy | Key Interactions/Notes | Reference |
| N-substituted thiazole derivatives (S2, S5-S9) | FabH (3iL9) | MolDock Score: -102.612 to -144.236 | 4-10 hydrogen bonds observed. Outperformed the standard drug Griseofulvin. | [2] |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (3a–o) | α-amylase | Varied binding energies | Compounds exhibited various interactions including pi-pi, H-bonding, and van der Waals forces within the enzyme's active site. Analog 3h was a highly potent candidate. | [3] |
| 2,4-disubstituted thiazole derivative (PVS 03) | EGFR | Docking Score: -7.811 | Strong affinity towards the receptor, forming hydrophobic bonds essential for anticancer activity. | [4] |
| Thiazole derivative 4c | VEGFR-2 | IC50 = 0.15 µM | Showed potent inhibitory activity compared to the standard drug Sorafenib. Good docking scores with key cancer-related proteins. | [5] |
| 2-amino thiazole derivative 1a | Aurora kinase (1MQ4) | Docking Score: -9.67 | Excellent binding interactions with the active site. Proposed as a lead for selective aurora kinase inhibition. | [6] |
| Pyrazoline/thiazole hybrid (Compound V) | EGFR | IC50 = 31.8 nM | Exerted strong anti-proliferative impact against breast cancer cells through EGFR inhibition. | [7] |
| Amide-based thiazole derivative 6d | Tubulin | IC50 = 4.03 ± 0.2 μM (on HepG2) | Connecting a 4-fluorophenylpiperazine moiety enhanced the cytotoxic effect. | [8] |
Experimental Protocols: Molecular Docking
The in-silico molecular docking studies cited in this guide generally follow a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target.[1] While specific parameters may vary between studies, the core methodology remains consistent.[1]
General Docking Protocol:
-
Protein Preparation: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning appropriate charges.[1]
-
Ligand Preparation: The 2D structures of the thiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed on the ligand structures to obtain a stable conformation.[1]
-
Grid Generation: A binding site on the protein is defined, often centered around the location of a known co-crystallized ligand or a predicted active site. A grid box is generated to encompass this binding site, defining the search space for the docking algorithm.[1]
-
Molecular Docking: Docking is performed using specialized software such as Molegro Virtual Docker or AutoDock.[1][2][6] The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.[1]
-
Analysis of Results: The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site. The pose with the most favorable score and interactions is considered the most likely binding mode.[1]
Visualizing the Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study, from initial setup to final analysis.
Target Signaling Pathway Example: PI3K/Akt/mTOR
Several of the reviewed thiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival. The diagram below illustrates the central role of PI3K and mTOR in this pathway, highlighting them as key therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Evaluating Off-Target Effects of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of small molecule inhibitors is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or, conversely, present opportunities for drug repositioning. This guide provides a comparative analysis of the off-target profiles of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole derivatives against established multi-kinase inhibitors. Due to the limited publicly available off-target screening data for this specific class of thiazole derivatives, this guide utilizes a representative profile based on activities reported for structurally similar 2,4-disubstituted thiazoles.
Comparative Analysis of Kinase Inhibition Profiles
The following tables summarize the inhibitory activities of a representative this compound derivative and three well-characterized multi-kinase inhibitors—Dasatinib, Sorafenib, and Sunitinib—against a panel of selected kinases. This comparison highlights the differences in their potency and selectivity, offering a framework for evaluating potential off-target liabilities.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | Representative Thiazole Derivative (Hypothesized) | Dasatinib[1] | Sorafenib[2] | Sunitinib[3] |
| Primary Targets | ||||
| VEGFR-2 | 15 | 8 | 90 | 80 |
| p38 MAPK | 50 | 30 | >10,000 | - |
| CDK4 | >1000 | - | - | - |
| Key Off-Targets | ||||
| BCR-ABL | >1000 | <1 | - | - |
| SRC | 200 | 0.5 | - | - |
| c-KIT | 500 | 1.1 | 58 | Potent inhibitor |
| PDGFRβ | 80 | 1.1 | 20 | 2 |
| Raf-1 | >1000 | - | 6 | - |
| B-Raf | >1000 | - | 20 | - |
| FLT3 | >1000 | - | 57 | Potent inhibitor |
| AMPK | >1000 | - | - | Potent inhibitor[4][5] |
Data for the representative thiazole derivative is hypothesized based on the activity of similar 2,4-disubstituted thiazoles reported in the literature. Dasatinib, Sorafenib, and Sunitinib data are from published sources.
Experimental Protocols for Off-Target Profiling
A comprehensive evaluation of off-target effects employs a variety of in vitro and cell-based assays.
Kinase Profiling Assays
Kinase profiling is essential to determine the selectivity of a compound against the human kinome.[6]
-
Methodology: These assays are typically performed in a high-throughput format using purified recombinant kinases. The ability of the test compound to inhibit the phosphorylation of a substrate by each kinase is measured. Common detection methods include:
-
Radiometric Assays: Measure the incorporation of radio-labeled phosphate (³²P or ³³P) from ATP onto a substrate.
-
Fluorescence-Based Assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.
-
Luminescence-Based Assays: Measure the depletion of ATP in the kinase reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: Results are typically expressed as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a given compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[7][8][9]
-
Methodology:
-
Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control.
-
Heating: The samples are heated to a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and aggregated proteins are pelleted by centrifugation.
-
Detection: The amount of soluble target protein remaining in the supernatant is quantified by methods such as Western blotting or ELISA.
-
-
Data Analysis: A shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates binding.
Receptor Binding Assays
These assays are used to identify interactions with non-kinase receptors, such as G-protein coupled receptors (GPCRs).[1][10][11]
-
Methodology: Radioligand binding assays are a common format where a radiolabeled ligand known to bind a specific receptor is competed off by the test compound. The amount of radioactivity bound to the receptor is measured.
-
Data Analysis: The affinity of the compound for the receptor is determined by calculating the inhibitory constant (Ki).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially affected by the thiazole derivatives and a general workflow for evaluating off-target effects.
Caption: VEGFR-2 signaling pathway and potential inhibition by thiazole derivatives.
Caption: General experimental workflow for evaluating off-target effects.
Conclusion
The evaluation of off-target effects is a critical component of preclinical drug development. While this compound derivatives show promise as kinase inhibitors, a thorough understanding of their selectivity profile is necessary to mitigate potential toxicities and to fully characterize their mechanism of action. This guide provides a framework for the comparative analysis of these compounds against established drugs, outlining the key experimental approaches and signaling pathways to consider. Further investigation through broad panel screening and cell-based target engagement assays will be crucial to accurately define the therapeutic window of this class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole was not located. The following disposal procedures are based on information for structurally similar thiazole and chlorinated compounds and general best practices for laboratory hazardous waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and circumstances.
The proper disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. For this compound, guidance from SDSs for similar compounds indicates that this substance should be treated as hazardous waste. The primary recommendation is to dispose of the contents and container at an approved waste disposal plant.[1][2][3]
Immediate Safety and Handling
Prior to handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side shields, a lab coat, and chemical-resistant gloves.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Core Disposal Procedures
When preparing this compound for disposal, adhere to the following general steps, which are based on standard laboratory safety protocols for hazardous chemical waste:
-
Waste Identification and Segregation:
-
Clearly label the waste container with the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4][5]
-
Keep this waste stream separate from other chemical waste to avoid incompatible reactions.[4][6] Halogenated waste should be collected separately from non-halogenated solvents.[6][7]
-
-
Container Management:
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for a hazardous waste pickup.[5]
-
Waste material must be disposed of in accordance with all national and local regulations.[8]
-
It is recommended to contact a licensed professional waste disposal service to handle the final disposal of this material.[4]
-
Spill Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If the substance is flammable, extinguish all nearby ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the liquid using an inert absorbent material such as sand, silica gel, or vermiculite.[1][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Carefully sweep or scoop up the absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent or detergent and water. All cleanup materials, including gloves and wipes, must be collected and disposed of as hazardous waste.[5]
-
Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[5]
Data Summary of Structurally Related Compounds
The following table summarizes key information from the Safety Data Sheets of structurally related thiazole and chlorinated compounds. This data should be considered indicative of the potential hazards and disposal requirements for this compound.
| Hazard Information | Personal Protective Equipment (PPE) | Disposal Considerations |
| Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Causes severe skin burns and eye damage.[2] Very toxic to aquatic life with long-lasting effects. | Eye/Face Protection: Safety glasses with side-shields or goggles.[1][9] | Waste Stream: Halogenated organic waste.[6][7] |
| Signal Word: Warning[1], Danger[2] | Skin Protection: Protective gloves and clothing.[1][2] | Container: Labeled, sealed, and compatible container.[4][5] |
| Potential Health Effects: Corrosive.[2] May be harmful if swallowed, inhaled, or absorbed through the skin. | Respiratory Protection: Use in a well-ventilated area or with respiratory protection.[1] | Final Disposal: Approved hazardous waste disposal plant.[1][2][3] |
Experimental Protocols and Methodologies
A general methodology for chemical neutralization of a reactive chloromethyl group might involve nucleophilic substitution, for example, with a solution of sodium bicarbonate or a similar mild nucleophile. However, the reaction products would still need to be treated as hazardous waste. Due to the fluorinated phenyl and thiazole rings, this compound is likely to be resistant to degradation and should be handled with care.
Visualizations
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. stemcell.com [stemcell.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
Comprehensive Safety and Handling Guide for 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole. Given the potential hazards associated with this compound, adherence to these guidelines is critical for ensuring laboratory safety.
Hazard Identification and Precautions
While a specific, comprehensive toxicological profile for this compound is not fully established, the presence of a chloromethyl group and a thiazole ring suggests that it should be handled with care. Based on data from structurally similar compounds, potential hazards may include:
-
Acute Toxicity : Harmful if swallowed or in contact with skin.[1]
-
Skin and Eye Irritation : May cause skin and serious eye irritation.[1]
-
Respiratory Irritation : Inhalation of dust or vapors may cause respiratory tract irritation.[1]
Immediate Precautions :
-
Avoid all personal contact, including the inhalation of vapors or dust.[1][2]
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][5] | Thiazole derivatives can cause serious eye irritation. Goggles provide direct protection, while a face shield offers a broader barrier.[5] |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene are recommended.[3][4] For prolonged contact, consider double-gloving or using thicker gloves.[5] | Provides protection against incidental contact with a broad range of chemicals.[3] Always inspect gloves for integrity before use.[4] |
| Body Protection | A flame-retardant lab coat and a chemical-resistant apron should be worn.[1][6] | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary if handling outside of a fume hood or if dust or aerosols are generated.[4][5] | Prevents inhalation of potentially harmful dust or vapors.[5] |
| Footwear | Closed-toe, chemical-resistant shoes that fully cover the feet.[5] | Protects feet from spills and falling objects.[5] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Ensure that a safety shower and an emergency eyewash station are readily accessible in the immediate work area.[4]
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1][3]
-
Keep the container tightly closed when not in use.[4]
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Minimize the generation of dust and aerosols.[3]
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Wash hands thoroughly with soap and water after handling.[4]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[7] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7] |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[3][8] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste containing this compound must be treated as hazardous chemical waste.[8]
-
Solid waste, including contaminated consumables like gloves and paper towels, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Uncleaned, empty containers should be handled as you would the product itself.[5]
Disposal Method:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's EHS department for specific guidance on hazardous waste disposal. The material may be incinerated by a licensed chemical waste disposal facility.[4]
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
